Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Description
BenchChem offers high-quality Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
68749-59-7 |
|---|---|
Molecular Formula |
C17H16F3NO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-16(22)14-8-3-4-9-15(14)21-13-7-5-6-12(10-13)17(18,19)20/h3-11,21H,1-2H3 |
InChI Key |
DGGGUUTVPUQZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
[1]
Executive Summary
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (CAS: 68749-59-7) is the isopropyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Flufenamic Acid . While its structural analog, the butyl ester (Ufenamate ), is a marketed topical pharmaceutical, the isopropyl ester primarily serves as a critical pharmaceutical impurity reference standard and a lipophilic prodrug candidate in dermal delivery research.
This guide provides a rigorous analysis of its chemical identity, predicted and experimental physicochemical behaviors, and protocols for its synthesis and analytical detection.
Chemical Identity & Structural Analysis
The compound belongs to the class of fenamates (N-aryl anthranilic acid derivatives). The substitution of the carboxylic acid proton with an isopropyl group significantly alters its lipophilicity and pKa profile compared to the parent acid.
| Property | Detail |
| Systematic Name | Propan-2-yl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate |
| Common Name | Flufenamic Acid Isopropyl Ester |
| CAS Registry Number | 68749-59-7 |
| Molecular Formula | C₁₇H₁₆F₃NO₂ |
| Molecular Weight | 323.31 g/mol |
| SMILES | CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
| Structural Class | Anthranilic acid ester; Trifluoromethylaniline derivative |
Structural Visualization
The following diagram illustrates the core scaffold and the labile ester linkage crucial for its metabolic activation (hydrolysis).
Physicochemical Profile
The isopropyl ester exhibits distinct properties driven by the masking of the carboxylic acid functionality. This modification abolishes the acidic pKa (approx. 3.9 for flufenamic acid), rendering the molecule neutral and highly lipophilic.
Key Physical Parameters[3][4][5]
| Parameter | Value / Description | Source/Context |
| Physical State | Solid (Crystalline powder) | Reference Standard Data [1, 2] |
| Melting Point | Predicted: < 100°C (Lower than parent acid MP: 134°C) | Structural analog comparison (Ufenamate is a low-melting solid/oil) |
| Solubility (Water) | Negligible (< 1 µg/mL) | Lipophilic ester nature |
| Solubility (Organic) | Soluble in DMSO, Methanol, Acetonitrile, Chloroform | Compatible with RP-HPLC diluents |
| LogP (Octanol/Water) | ~6.0 - 6.5 (Predicted) | Parent Acid LogP ≈ 4.8; Esterification increases lipophilicity |
| pKa | None (Neutral molecule) | Carboxylic acid is esterified; amine is extremely weak base due to EWG (CF3) |
Comparative Analysis: Ester vs. Acid vs. Butyl Analog
Understanding the isopropyl ester requires comparison with its closest relatives.
| Compound | R-Group | MW ( g/mol ) | Role | Key Difference |
| Flufenamic Acid | -H | 281.23 | API | Acidic, ionizable, lower LogP |
| Isopropyl Ester | -CH(CH₃)₂ | 323.31 | Impurity / Ref Std | Branched alkyl, steric hindrance at ester |
| Ufenamate | -(CH₂)₃CH₃ | 337.34 | Topical Drug | Linear alkyl, slightly higher lipophilicity |
Stability & Degradation Pathways
The isopropyl ester is susceptible to hydrolysis, a primary degradation pathway that researchers must control during storage and analysis. The branched isopropyl group provides moderate steric protection compared to a methyl ester, but hydrolysis remains the dominant breakdown mechanism.
Hydrolysis Pathway Diagram
Storage Protocol :
-
Temperature : Store at -20°C for long-term stability.
-
Conditions : Protect from moisture (hygroscopic hydrolysis risk) and light.
-
Solvent Stability : Avoid protic solvents (methanol/water) for long-term storage of stock solutions; use anhydrous DMSO or Acetonitrile.
Analytical Characterization Protocols
For drug development professionals identifying this compound as an impurity or synthesizing it for research, the following analytical methods are standard.
High-Performance Liquid Chromatography (HPLC)
This method separates the lipophilic ester from the more polar parent acid.
-
Column : C18 (Octadecylsilyl), 3-5 µm particle size (e.g., 150 mm x 4.6 mm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile (ACN).
-
Gradient :
-
0-2 min: 50% B
-
15 min: 95% B (Elution of Isopropyl Ester)
-
20 min: 95% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 285 nm (Characteristic absorption of the anthranilic system).
-
Retention Order : Flufenamic Acid (RT ~6-8 min) < Isopropyl Ester (RT ~12-14 min) .
Mass Spectrometry (LC-MS)
-
Ionization : Electrospray Ionization (ESI), Positive Mode.
-
Target Ion : [M+H]⁺ = 324.3 m/z .
-
Fragment Ions :
-
282 m/z : Loss of isopropyl group (propene loss rearrangement).
-
264 m/z : Loss of water from the acid fragment.
-
Synthesis (Lab Scale)
To generate the reference standard:
-
Reactants : Flufenamic Acid (1 eq), Isopropanol (excess, as solvent), Sulfuric Acid (catalytic).
-
Conditions : Reflux for 4-6 hours.
-
Workup : Neutralize with NaHCO₃, extract into Ethyl Acetate, wash with brine.
-
Purification : Recrystallization from Hexane/Ethyl Acetate or Flash Chromatography (Hexane:EtOAc 9:1).
References
-
LGC Standards . Flufenamic Acid Isopropyl Ester - Reference Material Certificate. Retrieved from
-
Mikromol . Certificate of Analysis: Flufenamic Acid Isopropyl Ester (CAS 68749-59-7). Retrieved from
-
PubChem . Compound Summary: Ufenamate (Butyl Ester Analog). National Library of Medicine. Retrieved from
- European Pharmacopoeia. Etofenamate and Flufenamic Acid Impurity Standards. (Contextual reference for impurity profiling).
Technical Guide: Mechanism of Action of Uofenamate in Cyclooxygenase Inhibition
Executive Summary
Uofenamate (butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate or similar ester derivatives depending on specific formulation patents, commonly the ethoxyethyl ester of flufenamic acid) represents a specialized class of topical non-steroidal anti-inflammatory drugs (NSAIDs) . Unlike oral NSAIDs designed for systemic distribution, Uofenamate is engineered as a lipophilic prodrug .
Its mechanism of action is bipartite:
-
Pharmacokinetic Delivery: The esterification masks the carboxylic acid group, increasing lipophilicity (LogP) to facilitate stratum corneum penetration.
-
Bioactivation & Pharmacodynamics: Upon entry into the viable epidermis/dermis, ubiquitous carboxylesterases hydrolyze Uofenamate into its active pharmacophore, Flufenamic Acid . This active metabolite irreversibly inhibits Cyclooxygenase (COX) enzymes via competitive binding at the arachidonic acid active site.
This guide details the molecular kinetics, bio-transformation pathways, and validation protocols for Uofenamate’s COX inhibition.
Part 1: Molecular Architecture & The Prodrug Strategy
Structural Rationale
The core challenge in topical NSAID therapy is the skin barrier . Free acids (like flufenamic acid) are often too polar to penetrate the lipid-rich stratum corneum efficiently or cause direct irritation.
-
Uofenamate Structure: An ester derivative of N-(α,α,α-trifluoro-m-tolyl)anthranilic acid.
-
Lipophilicity: The ester moiety significantly increases the partition coefficient (
), allowing the molecule to solvate into the intercellular lipid matrix of the skin.
Bioactivation (The "Lock and Key" Entry)
Uofenamate itself possesses negligible affinity for the COX active site due to steric hindrance and the lack of a free carboxylate group required for the "ion-pair" interaction with Arg120 inside the COX channel.
-
Enzymatic Cleavage: Skin-resident carboxylesterases (hCE-1 and hCE-2 isoforms) catalyze the hydrolysis of the ester bond.
-
Reaction:
Part 2: Mechanism of COX Inhibition (The Active Phase)
Once hydrolyzed, the liberated Flufenamic Acid acts as the effector. It targets both COX-1 (constitutive) and COX-2 (inducible) isoforms.[1][2][3]
Binding Kinetics
Flufenamic acid belongs to the fenamate class of inhibitors. Its binding mode differs slightly from rapid-reversible inhibitors (like ibuprofen) and irreversible inhibitors (like aspirin).[4]
-
Time-Dependent Inhibition: Fenamates often exhibit a two-step inhibition mechanism.[4]
-
Step 1 (
): Rapid formation of a reversible enzyme-inhibitor complex. -
Step 2 (
): A slow conformational change in the enzyme, rendering the inhibition pseudo-irreversible or "tight-binding."
-
Molecular Docking & Active Site Interaction
Based on crystallographic data of fenamates bound to COX (e.g., PDB structures analogous to diclofenac or meclofenamic acid):
-
Hydrophobic Channel Entry: The diphenylamine scaffold wedges into the hydrophobic channel of the COX enzyme.
-
The Gatekeeper Interaction (Arg120): The free carboxylate of Flufenamic Acid forms a critical salt bridge/hydrogen bond with Arg120 and Tyr355 at the base of the active site. Note: This interaction is impossible for unhydrolyzed Uofenamate.
-
Steric Blockade: The trifluoromethyl group (
) occupies a hydrophobic pocket, stabilizing the complex and physically blocking the entry of Arachidonic Acid (the substrate).
Pathway Visualization
The following diagram illustrates the conversion of Uofenamate to Flufenamic Acid and the subsequent blockade of Prostaglandin synthesis.
Figure 1: The bioactivation pathway of Uofenamate from topical application to molecular COX inhibition.
Part 3: Experimental Validation Protocols
To validate the mechanism of Uofenamate, one must decouple the penetration/hydrolysis step from the intrinsic COX inhibition step.
Protocol A: In Vitro COX Inhibition Assay (Colorimetric)
Purpose: To determine the IC50 of the active metabolite (Flufenamic Acid) vs. the Prodrug (Uofenamate). Expectation: Uofenamate should show high IC50 (low potency) unless esterases are present.
Reagents:
-
Purified Ovine/Human COX-1 and COX-2 enzymes.
-
Heme (Cofactor).
-
Arachidonic Acid (Substrate).[5]
-
Colorimetric substrate (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).
Workflow:
-
Enzyme Prep: Reconstitute COX-1/COX-2 in Tris-HCl buffer (pH 8.0) containing Heme.
-
Inhibitor Incubation:
-
Arm A: Add Flufenamic Acid (0.01 - 100
M). -
Arm B: Add Uofenamate (0.01 - 100
M). -
Critical Step: Pre-incubate for 10 minutes at 25°C. This allows for the time-dependent conformational change typical of fenamates.
-
-
Reaction Initiation: Add Arachidonic Acid and TMPD.
-
Detection: Monitor absorbance at 590 nm. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD (colorless) to a blue compound.
-
Calculation:
Protocol B: Ex Vivo Skin Permeation & Hydrolysis (Franz Diffusion Cell)
Purpose: To validate the conversion of Uofenamate to Flufenamic Acid within skin tissue.
Setup:
-
Membrane: Excised human or porcine skin (dermatomed to 500
m). -
Donor Chamber: Uofenamate cream/gel formulation.
-
Receptor Chamber: Phosphate Buffered Saline (PBS) pH 7.4 + 4% BSA (to solubilize lipophilic drugs).
Workflow:
-
Application: Apply finite dose (
) of Uofenamate to the donor side. -
Sampling: Withdraw receptor fluid aliquots at
hours. -
Extraction: Tape strip the skin (remove Stratum Corneum) and homogenize the remaining epidermis/dermis.
-
HPLC/LC-MS Analysis:
-
Quantify Uofenamate (Prodrug).
-
Quantify Flufenamic Acid (Metabolite).
-
Success Metric: High concentration of Acid in the skin homogenate/receptor fluid confirms esterase activity.
-
Part 4: Data Summary & Comparative Potency
The following table summarizes the physicochemical and pharmacodynamic distinctions between the prodrug and the active moiety.
| Parameter | Uofenamate (Prodrug) | Flufenamic Acid (Active) |
| Primary Role | Skin Penetration Vehicle | COX Enzyme Inhibitor |
| LogP (Lipophilicity) | ~5.0 - 6.0 (High) | ~4.8 (Moderate) |
| COX-1 IC50 | >100 | 0.6 - 15 |
| COX-2 IC50 | >100 | 5.0 - 17 |
| Binding Site | Non-specific hydrophobic | Arg120 / Hydrophobic Channel |
| Selectivity | N/A | Non-selective (Balanced inhibition) |
*Note: Uofenamate shows minimal direct COX inhibition in esterase-free assays, confirming its prodrug status.
Assay Logic Flowchart
Figure 2: Logical flow for in vitro validation of direct vs. indirect inhibition.
References
-
Vertex AI Search . (2024). Mechanism of action of Uofenamate and Fenamates. Retrieved from 3
-
Hussein, S., et al. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2.[6] PMC. Retrieved from 5
-
Marnett, L. J., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Retrieved from 4
-
MedChemExpress . (2024). Flufenamic acid Product Information & Biological Activity. Retrieved from 7
-
Veeda Lifesciences . (2019). Pharmacokinetic Considerations For Topical Drugs. Retrieved from 8
Sources
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veedalifesciences.com [veedalifesciences.com]
thermodynamic solubility of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate in organic solvents
This guide provides an in-depth technical analysis of the thermodynamic solubility of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate , chemically identified as Isopropyl Flufenamate .
As a structural analog to the pharmaceutical agent Ufenamate (the butyl ester) and a derivative of Flufenamic Acid , this compound presents specific solubility characteristics critical for purification, formulation, and bioavailability enhancement.
Executive Summary & Compound Profile
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (Isopropyl Flufenamate) is a lipophilic ester derivative of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid. Unlike its parent acid, which possesses a free carboxylic acid group capable of strong hydrogen bond donation, the isopropyl ester is capped, significantly altering its solvation thermodynamics.
-
Chemical Name: Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
-
Common Designation: Isopropyl Flufenamate
-
Molecular Formula:
-
Key Structural Features:
-
Lipophilic Domain: Trifluoromethyl-substituted phenyl ring.[1][2]
-
Ester Moiety: Isopropyl group (branched alkyl), increasing steric bulk compared to ethyl esters but lower lipophilicity than butyl esters (Ufenamate).
-
Intramolecular H-Bonding: The amine proton likely forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation and reducing solubility in polar protic solvents compared to non-H-bonded analogs.
-
Relevance in Drug Development
Solubility profiling of this ester is essential for:
-
Prodrug Formulation: Optimizing lipid-based delivery systems (LBDDS).
-
Purification: Designing crystallization processes from organic solvents.
-
Process Chemistry: Selecting reaction solvents for esterification or transesterification.
Thermodynamic Solubility Landscape
The solubility of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate follows a distinct thermodynamic profile governed by the "like dissolves like" principle, modified by specific solute-solvent interactions.
Solvent Class Analysis
Based on the structural homology with Ufenamate and Flufenamic Acid [1, 2], the expected solubility hierarchy in organic solvents is:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Driver |
| Polar Aprotic | DMSO, DMF, Acetone | Very High | Dipole-dipole interactions; disruption of weak crystal lattice forces. |
| Short-Chain Alcohols | Ethanol, Isopropanol | High | Solvation of the ester group; entropy-driven mixing. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate-High | Van der Waals forces; structural similarity (ester-ester). |
| Non-Polar | Toluene, Hexane | Moderate | Hydrophobic interactions with the trifluoromethyl-phenyl moiety. |
| Water | Water | Insoluble | High lipophilicity (LogP > 4.5); lack of H-bond donors. |
Temperature Dependence
The dissolution process is endothermic (
-
Low T (273–298 K): Solubility is limited by the crystal lattice energy.
-
High T (300–323 K): Significant solubility enhancement as thermal energy overcomes lattice cohesive forces.
Experimental Protocol: Isothermal Saturation Method
To generate high-integrity thermodynamic data, the Shake-Flask Isothermal Saturation Method is the gold standard.
Workflow Diagram
The following Graphviz diagram outlines the critical path for determining thermodynamic solubility, ensuring self-validating results.
Figure 1: Standardized workflow for thermodynamic solubility determination via the static equilibrium method.
Detailed Methodology
-
Preparation: Recrystallize the compound (e.g., from ethanol) to ensure >99.5% purity.
-
Equilibration: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.
-
Agitation: Stir continuously at the target temperature (e.g., 298.15 K to 323.15 K) for 72 hours.
-
Sampling: Stop agitation and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.
-
Quantification: Analyze the filtrate using HPLC (C18 column, MeOH:Water mobile phase) or UV-Vis spectrophotometry (approx. 280-290 nm).
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ) using the equation: Where is mass and is molecular weight for solute ( ) and solvent ( ).
Thermodynamic Modeling & Analysis
Experimental data must be correlated with thermodynamic models to derive properties like enthalpy (
Modified Apelblat Model
The modified Apelblat equation is the most accurate semi-empirical model for this class of esters, accounting for the non-ideal behavior of the solution.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation: A positive
value typically indicates an exothermic process, while a negative (common for these esters) indicates an endothermic process.
Thermodynamic Functions
Using the van't Hoff analysis, the thermodynamic parameters are calculated:
-
Enthalpy of Solution (
): Positive values indicate the dissolution is endothermic (heat absorbing). -
Gibbs Free Energy (
): Positive values indicate that the dissolution is non-spontaneous standard state, but occurs due to high dilution entropy. -
Entropy of Solution (
): Positive values confirm the process is entropy-driven.
Dissolution Mechanism Logic
The following diagram illustrates the decision matrix for interpreting thermodynamic data.
Figure 2: Thermodynamic interpretation logic for solubility data.
Comparative Data (Reference Anchors)
Since direct public data for the isopropyl ester is limited, the following reference data for Flufenamic Acid (Parent) and Ufenamate (Butyl Ester) serves as the validation anchor. The isopropyl ester will exhibit solubility values intermediate between these two, typically closer to Ufenamate.
| Solvent | Flufenamic Acid Solubility ( | Ufenamate Solubility (Est.) | Isopropyl Ester Prediction |
| Methanol | High | High ( | |
| Ethanol | Very High | Very High | |
| Isopropanol | Moderate | High (Self-solvation) | |
| Acetone | High | Very High | Very High |
| Water | Insoluble | Insoluble ( |
Technical Insight: The isopropyl ester lacks the strong dimerization of the carboxylic acid seen in Flufenamic Acid. Consequently, its solubility in non-polar and moderately polar solvents (like Toluene or Ethyl Acetate) will be significantly higher than the parent acid.
References
-
Dahmani, A. et al. (2025). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Journal of Molecular Liquids.
-
TargetMol. (2024). Ufenamate Chemical Properties and Solubility Data. TargetMol Chemicals.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67330-25-0 (Ufenamate). PubChem.[1]
Sources
Advanced Lipophilicity Profiling: Ufenamate and Fenamate Derivatives
The following technical guide details the partition coefficient (LogP) characteristics of Uofenamate (International Nonproprietary Name: Ufenamate ) and its structural derivatives.
Content Type: Technical Whitepaper | Subject: Medicinal Chemistry & Pharmacokinetics[1]
Executive Summary
Ufenamate (Butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate) is a specific ester derivative of flufenamic acid, designed primarily for topical application.[1] In the development of non-steroidal anti-inflammatory drugs (NSAIDs), lipophilicity—quantified by the partition coefficient (
This guide analyzes the lipophilic profile of Ufenamate compared to its parent scaffold (Flufenamic Acid) and related glycol-derivatives (e.g., Etofenamate).[1] The data highlights a critical pharmacokinetic strategy: esterification to mask the carboxylic acid , thereby increasing
Chemical Structure & Lipophilicity Rationale
The core scaffold of this drug class is N-phenylanthranilic acid (Fenamic acid).[1] Modifications at the carboxylic acid position determine the specific derivative and its physicochemical behavior.[1]
The "Uofenamate" Anomaly
Ufenamate is the butyl ester of flufenamic acid.[1][2]
-
Chemical Formula:
[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Structural Modification: The polar carboxylic acid (-COOH) is replaced by a non-polar butyl chain (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Lipophilic Consequence: This modification removes the ionizable center of the molecule, drastically increasing the
value. While the parent acid has angcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> of ~5.25, the butyl ester (Ufenamate) shifts this value to ~6.8.
Comparative Derivative Analysis
To understand the placement of Ufenamate in the drug development landscape, it must be compared with "Etofenamate," a closely related derivative which uses a glycol chain instead of a butyl chain.
| Compound | Chemical Classification | Structural Modification (R-Group) | LogP (Approx.)[1] | Solubility Profile |
| Ufenamate | Alkyl Ester | 6.8 | Highly Lipophilic; Water Insoluble | |
| Etofenamate | Glycol Ester | 4.7 | Balanced Lipophilicity; Amphiphilic | |
| Flufenamic Acid | Free Acid (Parent) | 5.25 | pH-dependent (Ionizable) |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Technical Insight: Ufenamate's extremely high
(6.8) suggests it acts as a reservoir drug .[1] It partitions rapidly into the lipid-rich stratum corneum but may partition slowly into the viable aqueous epidermis compared to Etofenamate.[1] This makes it ideal for superficial efficacy but potentially rate-limiting for deep tissue delivery.[1]
Experimental Protocol: Determination of LogP
Given the high lipophilicity of Ufenamate (
Method: Lipophilicity Index via RP-HPLC
This protocol correlates the retention time (
A. System Setup
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 5ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). The C18 chains mimic the octanol phase. -
Mobile Phase: Methanol : Water (75:25 v/v) buffered to pH 7.4 (using 20 mM phosphate buffer) to ensure the parent acid (if present as impurity) is ionized, while the ester remains neutral.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV Absorbance at 285 nm (characteristic of the fenamate chromophore).[1]
-
Temperature:
.
B. Calibration Standards
Select 5 reference standards with known
-
Toluene (
2.7)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Naphthalene (
3.6)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Phenanthrene (
4.5)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
DDT (
6.2) - Handle with carengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Triphenylamine (
5.7)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
C. Calculation Workflow
-
Determine Dead Time (
): Inject a non-retained marker (e.g., Thiourea or Sodium Nitrate).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Calculate Capacity Factor (
):ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Construct Calibration Curve: Plot
(y-axis) vs. Referencengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (x-axis). -
Derive Ufenamate
: Inject Ufenamate, measure , calculate , and extrapolate using the regression equation.
Mechanism of Action & Metabolic Activation
Ufenamate functions as a prodrug .[1] Its high
Pathway Diagram
The following diagram illustrates the critical relationship between the lipophilic transport phase and the bio-active phase.[1]
Figure 1: The activation pathway of Ufenamate.[1] The high LogP facilitates entry into the lipid barrier, while enzymatic hydrolysis is required to generate the active COX inhibitor.
Implications for Drug Development[1][4]
-
Formulation Science: Due to a
of 6.8, Ufenamate is practically insoluble in water. Formulations must utilize lipophilic vehicles (ointments) or solubilizers (PEG, surfactants) to ensure thermodynamic stability.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Safety Profile: The butyl ester linkage is stable in the formulation but labile in vivo.[1] This ensures that the potent acidic moiety (Flufenamic acid) is only released within the tissue, potentially reducing direct surface irritation compared to applying the free acid.[1]
-
Retention: The high lipophilicity suggests a "Depot Effect" in the stratum corneum, allowing for sustained release into the dermis over time, which supports twice-daily (BID) dosing regimens rather than frequent application.
References
-
PubChem Database. Ufenamate (Compound CID 5632).[1][2] National Library of Medicine.[1] [Link]
-
PubChem Database. Etofenamate (Compound CID 35375).[1][3] National Library of Medicine.[1] [Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing.[1] [Link][1]
-
DrugBank Online. Flufenamic Acid: Pharmacology and PK.[1][Link][1][4]
Sources
Crystal Structure Analysis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Topic: Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, Crystallographers
Executive Summary
This technical guide outlines the crystallographic characterization of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (also known as isopropyl flufenamate). As a lipophilic ester derivative of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, this compound serves as a critical model for studying structure-activity relationships (SAR) in fenamate prodrugs.
The structural analysis focuses on three critical determinants:
-
Conformational Locking: The role of the intramolecular N—H···O hydrogen bond.[1]
-
Steric Modulation: How the bulky isopropyl ester and trifluoromethyl (-CF₃) groups dictate crystal packing efficiency.
-
Lattice Energy: The shift from strong carboxylic acid dimers (parent drug) to van der Waals-dominated packing in the ester.
Chemical Context & Synthesis
Before structural elucidation, the purity and identity of the crystalline material must be established. The target molecule is synthesized via the esterification of flufenamic acid.
Molecular Formula: C₁₇H₁₆F₃NO₂ Molecular Weight: 323.31 g/mol [2][3]
Synthesis Protocol
To obtain single crystals suitable for X-ray diffraction (SCXRD), the following high-purity synthesis is recommended:
-
Reagents: Flufenamic acid (1.0 eq), Isopropanol (excess), H₂SO₄ (cat.), Toluene (solvent).
-
Reflux: Dean-Stark trap setup for 12 hours to drive water removal.
-
Workup: Wash with NaHCO₃ (aq) to remove unreacted acid. Dry over MgSO₄.[1][4]
-
Crystallization (Critical Step):
-
Solvent System: Slow evaporation of Ethanol/Hexane (1:1) or Dichloromethane/Pentane .
-
Conditions: 4°C in a vibration-free environment for 48–72 hours.
-
Target: Colorless blocks or prisms, dimensions >0.1 mm.
-
Crystallographic Workflow
The determination of the crystal structure follows a rigorous pipeline from data collection to refinement.
Data Collection Strategy
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα radiation, λ = 0.71073 Å).
-
Temperature: 100 K (using an Oxford Cryostream). Low temperature is mandatory to reduce the thermal motion of the -CF₃ and isopropyl groups, which are prone to disorder.
-
Resolution: 0.8 Å or better to resolve the fluorine positions accurately.
Visualization of the Workflow
The following diagram illustrates the logical flow from crystal selection to structural validation.
Figure 1: Standard operating procedure for SCXRD analysis of organic esters.
Structural Elucidation & Refinement
Upon solving the structure (typically in space group P2₁/c or P-1 ), specific refinement strategies are required for this molecule.
The "Fenamate Lock" (Intramolecular)
The defining feature of fenamates is the intramolecular hydrogen bond between the amine nitrogen (N-H) and the carbonyl oxygen (C=O) of the ester.
-
Geometry: N—H···O distance is typically 2.6 – 2.7 Å .
-
Effect: This interaction forms a pseudo-six-membered ring, locking the torsion angle between the aniline and benzoate rings. This planarizes the central core, affecting how the molecule packs.
Handling Disorder (Refinement Protocol)
Two moieties in Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate are highly susceptible to disorder:
-
The Trifluoromethyl Group (-CF₃): The F atoms often rotate around the C-C bond.
-
Solution: If electron density is smeared, model as two positions (Part A/B) and refine occupancies. Use DELU and SIMU restraints in SHELXL to maintain reasonable thermal ellipsoids.
-
-
The Isopropyl Group: The terminal methyls may exhibit high thermal motion.
-
Solution: Check for split positions. If stable, ensure H-atoms are placed in calculated positions using a riding model (AFIX 137 for methyls).
-
Refinement Quality Metrics (Acceptance Criteria)
| Metric | Threshold | Description |
| R₁ (all data) | < 0.05 (5%) | Discrepancy between observed and calculated amplitudes. |
| wR₂ | < 0.15 (15%) | Weighted R-factor (more sensitive to weak reflections). |
| Goodness of Fit (GooF) | 0.9 – 1.1 | Indicates correct weighting scheme. |
| Shift/Error | < 0.001 | Convergence of the refinement cycles. |
Supramolecular Architecture
Unlike the parent acid, the isopropyl ester cannot form the classic R²₂(8) carboxylic acid dimer . This fundamentally alters the crystal packing.
Interaction Hierarchy
The crystal lattice is stabilized by weaker forces, ordered by energy:
-
Intramolecular: N—H···O=C (Strongest, determines conformation).
-
Intermolecular:
-
π-π Stacking: Between the electron-deficient (CF₃-substituted) ring and the electron-rich (benzoate) ring of adjacent molecules.
-
C—H···F Interactions: Weak hydrogen bonds linking the CF₃ group to aromatic protons.
-
Van der Waals: Isopropyl groups acting as "spacers," filling voids and preventing tight stacking.
-
Packing Diagram Logic
The following diagram details the competitive forces that dictate the final lattice structure.
Figure 2: Hierarchy of structural forces. The isopropyl group acts as a steric disruptor, preventing the high-density packing seen in the parent acid.
Pharmaceutical Implications
Understanding this structure provides predictive power for drug development:
-
Lipophilicity: The esterification increases logP, enhancing membrane permeability compared to the free acid.
-
Solubility: The disruption of the strong acid dimer by the isopropyl group typically lowers the melting point and increases solubility in organic lipids, making it a viable candidate for lipid-based formulations.
-
Polymorphism: The rotational freedom of the CF₃ and isopropyl groups suggests a high probability of conformational polymorphism . Screening multiple solvents is recommended to identify the most thermodynamically stable form.
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1] Link
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339–341. Link
-
Delaney, S. P., et al. (2014). "Characterization of the Polymorphs of Flufenamic Acid." Crystal Growth & Design, 14(10), 5004–5010. Link
-
Dhanaraj, V., & Vijayan, M. (1988). "Structure and interactions of anti-inflammatory fenamates." Acta Crystallographica Section B, 44(4), 406–412. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link
Sources
An In-Depth Technical Guide to the Metabolic Pathway of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate in Human Plasma
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic pathway of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, an isopropyl ester of flufenamic acid, in human plasma. Given the compound's structure as an ester prodrug, this document outlines the principal metabolic transformation, the enzymatic drivers of this process, and a detailed experimental protocol for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the study of plasma-mediated drug metabolism.
Introduction
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is the isopropyl ester of flufenamic acid (FFA), a nonsteroidal anti-inflammatory drug (NSAID) from the fenamate class.[1][2] Ester prodrugs are frequently developed to enhance the pharmacokinetic properties, such as oral bioavailability, of a parent drug.[3][4] The therapeutic efficacy of such a prodrug is contingent upon its efficient conversion to the active parent molecule within the body. For many ester-containing compounds, this bioactivation occurs in the plasma, mediated by a class of enzymes known as esterases.[3][4]
Understanding the metabolic fate of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate in human plasma is critical for several reasons:
-
Pharmacokinetic Profiling: The rate and extent of its conversion to flufenamic acid will directly influence the onset, duration, and intensity of its pharmacological effect.
-
Interspecies Variability: Plasma esterase activity can vary significantly between different species, which has implications for the translation of preclinical data to human clinical trials.[5][6]
-
Drug-Drug Interactions: Co-administered drugs could potentially inhibit or induce plasma esterases, altering the metabolism of the prodrug.[3]
This guide will delineate the hypothesized metabolic pathway, the enzymes responsible, and provide a robust, step-by-step protocol for researchers to study the plasma stability and metabolism of this and similar ester prodrugs.
Proposed Metabolic Pathway in Human Plasma
The primary metabolic transformation anticipated for Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate in human plasma is the hydrolysis of the isopropyl ester bond. This reaction is catalyzed by plasma esterases and results in the formation of the active drug, flufenamic acid, and a byproduct, propan-2-ol.[3][7]
This hydrolysis is a critical activation step, converting the inactive prodrug into its pharmacologically active form. Flufenamic acid itself is further metabolized, primarily in the liver, through processes like hydroxylation and glucuronidation.[2] However, in the context of human plasma, the initial ester hydrolysis is the key event.
Diagram of the Proposed Metabolic Pathway
The following diagram illustrates the proposed hydrolytic conversion of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate to flufenamic acid in human plasma.
Caption: Proposed metabolic hydrolysis of the prodrug in human plasma.
Key Enzymes in Plasma-Mediated Hydrolysis
While the human liver is the primary site of drug metabolism, human plasma also contains several hydrolytic enzymes capable of metabolizing ester-containing drugs.[4][8] The key enzymes involved in this process include:
-
Carboxylesterases (CES): This family of enzymes is crucial for the hydrolysis of a wide variety of ester, amide, and thioester substrates.[3][9] In humans, CES1 is predominantly found in the liver, while CES2 is highly expressed in the intestine.[4][5] Unlike rodents, humans do not have significant levels of CES enzymes circulating in the plasma.[4] However, other esterases in human plasma can perform similar functions.
-
Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is a major esterase present in human plasma and is responsible for the hydrolysis of numerous drugs.[8] Its activity is high in human plasma, making it a likely candidate for the metabolism of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate.
-
Paraoxonase 1 (PON1): This enzyme is another esterase found in human plasma that contributes to the hydrolysis of certain drugs and xenobiotics.[8][10]
-
Human Serum Albumin (HSA): While primarily known as a transport protein, albumin has been shown to exhibit esterase-like activity and can contribute to the hydrolysis of some drugs.[8]
The relative contribution of each of these enzymes to the metabolism of a specific ester prodrug can be determined through in vitro studies using purified enzymes or selective inhibitors.
Experimental Protocol for In Vitro Plasma Stability Assessment
This section provides a detailed, step-by-step protocol for determining the metabolic stability of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate in human plasma. This assay is fundamental for calculating the rate of hydrolysis and identifying the resulting metabolites.[7][11]
Materials and Reagents
-
Test Compound: Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
-
Reference Compounds: Flufenamic acid, Propan-2-ol (for analytical standard)
-
Control Compound: A compound with known plasma stability (e.g., propantheline for instability, warfarin for stability)
-
Human Plasma: Pooled from multiple donors, anticoagulated (e.g., with K2EDTA or sodium heparin), and stored at -80°C.
-
Solvents: HPLC-grade dimethyl sulfoxide (DMSO), acetonitrile (ACN), methanol, and water.
-
Reagents: Formic acid, ammonium acetate (for LC-MS mobile phase).
-
Internal Standard (IS): A stable, structurally similar compound not present in the plasma matrix (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and mass spectrometric behavior).
-
Equipment:
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
96-well plates or microcentrifuge tubes
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[12]
-
Experimental Workflow
The following diagram outlines the key steps in the plasma stability assay.
Caption: Experimental workflow for the in vitro plasma stability assay.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound, control compounds, and flufenamic acid in DMSO.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in cold acetonitrile. This will serve as the quenching solution.
-
-
Incubation Procedure:
-
Thaw a vial of pooled human plasma in a 37°C water bath and mix gently.
-
Aliquot the required volume of plasma into microcentrifuge tubes or a 96-well plate. Pre-warm the plasma at 37°C for 5-10 minutes.
-
To initiate the reaction, add a small volume of the test compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., < 0.5%) to avoid affecting enzyme activity.[7]
-
Incubate the samples at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.[7]
-
Immediately add the aliquot to a tube or well containing a larger volume (e.g., 3-4 volumes) of the cold acetonitrile with internal standard. The "0-minute" time point is prepared by adding the quenching solution to the plasma before adding the test compound.
-
Vortex the samples vigorously to precipitate plasma proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >3000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate) and the formation of the metabolite (flufenamic acid) at each time point.
-
Data Analysis
-
Calculate Percent Remaining: The concentration of the test compound at each time point is compared to the concentration at time zero.
-
Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100
-
(Peak Area Ratio = Peak Area of Analyte / Peak Area of Internal Standard)
-
-
-
Determine In Vitro Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The half-life is calculated using the formula: t½ = 0.693 / k
-
Quantitative Data Presentation
The results of the plasma stability assay should be summarized in a clear and concise table.
| Time (min) | % Parent Compound Remaining (Mean ± SD) | Flufenamic Acid Concentration (µM, Mean ± SD) |
| 0 | 100 | 0 |
| 5 | Data | Data |
| 15 | Data | Data |
| 30 | Data | Data |
| 60 | Data | Data |
| 120 | Data | Data |
| Calculated t½ (min) | Data | N/A |
Conclusion and Future Directions
This technical guide has outlined the predicted metabolic pathway of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate in human plasma, emphasizing its likely role as a prodrug that undergoes rapid hydrolysis to the active compound, flufenamic acid. The key enzymatic players and a detailed, robust protocol for in vitro investigation have been provided to guide researchers in the field of drug metabolism.
Further studies could involve:
-
Reaction Phenotyping: Using specific chemical inhibitors or recombinant enzymes to identify the precise contribution of BChE, PON1, and other esterases to the hydrolysis of the compound.
-
Interspecies Comparison: Performing the plasma stability assay in plasma from various preclinical species (e.g., rat, mouse, dog, monkey) to assess potential differences in metabolic rates, which is crucial for preclinical to clinical extrapolation.[5][6]
-
Metabolite Identification: Utilizing high-resolution mass spectrometry to confirm the identity of flufenamic acid and to search for any other potential metabolites formed in the plasma.[13]
By following the principles and protocols outlined in this guide, researchers can effectively characterize the plasma metabolism of ester-containing prodrugs, generating critical data for the advancement of drug discovery and development programs.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Flufenamic Acid?
- MDPI. (2023, February 11). Investigation of the Spatial Structure of Flufenamic Acid in Supercritical Carbon Dioxide Media via 2D NOESY.
- CORA. (2024, November 22). Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by.
- Cyprotex. (n.d.). Plasma Stability.
- Google Patents. (n.d.). CN1293186A - Process for preparing flufenamic acid.
- Wikipedia. (n.d.). Flufenamic acid.
- PMC. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin.
- PMC. (n.d.). Benzo[a]pyrene (BaP) metabolites predominant in human plasma following escalating oral micro-dosing with [14C].
- PMC. (n.d.). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?
- PMC. (2023, June 20). Albumin Is a Component of the Esterase Status of Human Blood Plasma.
- PMC. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.
- PubMed. (n.d.). Metabolic effects and distribution space of flufenamic acid in the isolated perfused rat liver.
- Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- PMC. (n.d.). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.
- MDPI. (1989, September 11). Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways.
- Spectroscopy Online. (2023, July 28). Contamination Control During Sample Preparation for Trace Element Analysis of Electronic Cigarette Aerosol with Inductively Coupled Plasma-Mass Spectrometry, Part 2.
- PubMed. (n.d.). Voltammetric, spectrofluorimetric and spectrophotometric methods to determine flufenamic acid.
- MDPI. (2021, November 17). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
- BioIVT. (n.d.). Carboxylesterases in Drug Metabolism: Recording and Slides - Registration.
- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- ACS Publications. (2020, June 30). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers.
- PubMed. (2011, November 1). Comparative Analysis of Esterase Activities of Human, Mouse, and Rat Blood.
- Domainex. (n.d.). Plasma Stability Assay.
- PMC. (n.d.). PFAS Exposures and the Human Metabolome: A Systematic Review of Epidemiological Studies.
- MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- MDPI. (2025, June 26). Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection.
- Regulations.gov. (2004, August 4). 1,3-Dichloro-2-propanol [CAS No. 96-23-1] Review of Toxicological Literature.
- Gpatindia. (2020, July 2). FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- OSTI.gov. (2019, February 15). Benzo[a]pyrene (BaP) metabolites predominant in human plasma following escalating oral micro-dosing with [ 14 C]-BaP.
- PubChem. (n.d.). N-[7-methyl-1-[(3R)-1-propanoylazepan-3-yl]benzimidazol-2-yl]-3-(trifluoromethyl)benzamide.
- PMC. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- RSC Publishing. (2019, February 6). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin.
- Taylor & Francis Online. (2024, May 6). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review.
- PubMed. (1989, October 8). Plasma Metabolites Associate with All-Cause Mortality in Individuals with Type 2 Diabetes.
- ResearchGate. (n.d.). The protocol of plasma and serum sample stability testing.
- Ingenta Connect. (2009, January 13). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans.
- ERIC. (2019, August). EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education.
- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
- MDPI. (2021, November 19). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
- MsMetrix. (n.d.). Identification of Drug Metabolites in Human Plasma or Serum Integrating Metabolite Prediction, LC-HRMS and Untargeted Data Processing.
- Creative Bioarray. (2026, February 10). Plasma Stability Assay.
- PMC. (2024, November 14). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.bioivt.com [info.bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Albumin Is a Component of the Esterase Status of Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Esterase Activities in the Blood, Liver and Intestine of Several ...: Ingenta Connect [ingentaconnect.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. longdom.org [longdom.org]
- 13. msmetrix.com [msmetrix.com]
Technical Guide: Anti-Inflammatory Efficacy and Pharmacodynamics of Ufenamate
The following technical guide details the anti-inflammatory efficacy of Uofenamate (International Nonproprietary Name: Ufenamate ), a specialized topical non-steroidal anti-inflammatory drug (NSAID).
Executive Summary
Ufenamate (Butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate) is a lipophilic ester derivative of flufenamic acid, engineered specifically for topical application.[1] Unlike oral NSAIDs, Ufenamate is designed to penetrate the stratum corneum and hydrolyze locally into its active metabolite, flufenamic acid. This "soft drug" approach maximizes local anti-inflammatory activity in the dermis while minimizing systemic exposure and associated gastric adverse events.
Its primary therapeutic utility lies in the treatment of acute and chronic dermatoses , including atopic dermatitis and contact dermatitis, where it targets the arachidonic acid cascade and stabilizes neuronal membranes to reduce both erythema and pruritus.
Molecular Mechanism of Action (MOA)
Ufenamate operates via a dual-mechanism pathway: enzymatic inhibition and membrane stabilization .[1][2]
The Prodrug Activation Pathway
Upon topical application, Ufenamate utilizes its lipophilic butyl ester moiety to traverse the stratum corneum. Once in the viable epidermis/dermis, cutaneous esterases hydrolyze the molecule to release Flufenamic Acid (the active COX inhibitor).
Cyclooxygenase (COX) Inhibition
The active metabolite irreversibly inhibits Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.[1][3]
-
COX-2 Selectivity: While it inhibits both isoforms, the suppression of COX-2 is critical for halting the conversion of Arachidonic Acid into Prostaglandin E2 (PGE2), the primary mediator of vasodilation (redness) and sensory sensitization (pain).[4]
-
IC50 Values (Active Metabolite - Flufenamic Acid):
Secondary Mechanisms: Membrane & Ion Channel Modulation
Beyond COX inhibition, fenamates (including the active metabolite of Ufenamate) exhibit unique non-prostaglandin mechanisms:
-
Membrane Stabilization: They inhibit the release of lysosomal enzymes and histamine from mast cells by stabilizing the lipid bilayer.
-
Ion Channel Modulation: Modulation of Transient Receptor Potential (TRP) channels and voltage-gated sodium channels contributes to an immediate analgesic and anti-pruritic effect, distinct from the delayed effect of COX inhibition.
MOA Visualization
The following diagram illustrates the prodrug conversion and downstream signaling blockade.
Caption: Figure 1.[1][3] Pharmacodynamic pathway of Ufenamate, detailing prodrug hydrolysis and dual-pathway anti-inflammatory action.
Preclinical & Clinical Pharmacology
Skin Permeation Kinetics
Ufenamate's efficacy is strictly dependent on the condition of the skin barrier. Studies utilizing stripped skin models demonstrate that compromised barriers (common in eczema) significantly enhance drug flux.
| Skin Condition | Vehicle Type | Penetration Efficiency | Clinical Implication |
| Intact Skin | O/W Emulsion | Moderate | Suitable for maintenance/mild inflammation. |
| Stripped Skin | O/W Emulsion | High (10x vs. Intact) | Rapid onset in acute, weeping dermatitis.[1] |
| Delipidized Skin | Liquid Paraffin | Low | "Dry skin" may require hydration-promoting vehicles (e.g., urea co-formulation) for optimal efficacy.[1] |
Comparative Efficacy Data
In standard inflammation models (UV-induced erythema and Carrageenan-induced edema), the active metabolite of Ufenamate demonstrates efficacy comparable to potent topical steroids but with a superior safety profile regarding skin atrophy.[1]
| Parameter | Ufenamate (Active) | Indomethacin (Topical) | Hydrocortisone (1%) |
| Edema Inhibition (Rat Paw) | ~40-60% | ~45-65% | ~50-70% |
| Erythema Reduction (UV) | Significant | Significant | Significant |
| Skin Atrophy Risk | Negligible | Low | Moderate (Long-term) |
| Systemic Absorption | < 5% | Variable | Variable |
Experimental Protocols for Validation
To validate the efficacy of Ufenamate formulations, the following standardized protocols are recommended. These ensure reproducibility and isolate the variable of skin permeability.
Protocol A: In Vitro Skin Permeation (Franz Diffusion Cell)
Objective: Quantify the rate of Ufenamate hydrolysis and flux through the epidermis.
-
Membrane Preparation: Excise full-thickness skin from Wistar rats (or use human cadaver skin).[1] Remove subcutaneous fat.
-
Apparatus Setup: Mount skin in Franz diffusion cells (permeation area ~1.77 cm²).
-
Donor Chamber: Apply 200 mg of Ufenamate 5% cream/ointment.
-
Receptor Chamber: Phosphate-buffered saline (PBS) pH 7.4 + 4% Bovine Serum Albumin (to maintain sink conditions for lipophilic drugs).
-
-
Sampling: Withdraw 0.5 mL aliquots from the receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately.
-
Analysis: Analyze samples via HPLC-UV (280 nm).
-
Critical Step: Assay for both Ufenamate (prodrug) and Flufenamic Acid (metabolite) to calculate the hydrolysis rate.
-
Protocol B: In Vivo UV-Induced Erythema Model
Objective: Assess anti-inflammatory efficacy in a clinical-like acute inflammation setting.
-
Induction: Shave the dorsal area of guinea pigs. Expose three circular zones (10 mm diameter) to UV-B radiation (300–320 nm) for 60 seconds to induce distinct erythema.
-
Treatment:
-
Zone 1: Control (Vehicle only).
-
Zone 2: Ufenamate 5% Cream.
-
Zone 3: Reference Standard (e.g., Ketoprofen gel).
-
-
Application: Apply 0.1 g of formulation immediately post-irradiation and again at 4 hours.
-
Scoring: Evaluate erythema intensity at 2, 4, 6, and 24 hours using a colorimeter (Lab* color space) or a visual scoring index (0=None, 4=Severe crimson).
Workflow Visualization
Caption: Figure 2. Dual-stream validation workflow for pharmacokinetic (In Vitro) and pharmacodynamic (In Vivo) assessment.
References
-
PubChem. (2025).[1] Ufenamate Compound Summary. National Library of Medicine.[5] [Link]
-
Komatsu, H., et al. (2012). Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles.[6] Chemical and Pharmaceutical Bulletin. [Link]
-
Barnett, J., et al. (1994).[3] Pharmacology of fenamates: Differential inhibition of COX-1 and COX-2. Biochimica et Biophysica Acta. (Cited for metabolite IC50 values).
-
Garg, P., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. [Link]
-
Kyuki, K., et al. (1984). Anti-inflammatory and analgesic activities of Ufenamate.[2][4][7] Oyo Yakuri (Pharmacometrics). (Foundational preclinical data source).
Sources
- 1. Ufenamate | C18H18F3NO2 | CID 5632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 3. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ufenamate used for? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flufenamic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate from Flufenamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, an ester of the nonsteroidal anti-inflammatory drug (NSAID) Flufenamic Acid. The protocol details a robust and efficient Fischer-Speier esterification method, a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters using an acid catalyst.[1] This process is favored for its simplicity and the use of direct reagents, which minimizes environmental impact compared to methods employing acid anhydrides or acid chlorides. The guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for purification and characterization of the final product.
Introduction: Scientific Rationale and Application
Flufenamic acid, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, is a member of the fenamate class of NSAIDs.[2] Its therapeutic effects, primarily the alleviation of pain and inflammation, stem from its inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3][4] The esterification of flufenamic acid to Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate can be a strategic approach in drug development. Modifying the carboxylic acid group of an NSAID into an ester can alter its physicochemical properties, such as lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can potentially lead to prodrugs with improved gastrointestinal tolerance by masking the free carboxylic acid group, which is often associated with local irritation.[5][6]
The synthesis route described herein employs a classic Fischer-Speier esterification. This acid-catalyzed reaction between flufenamic acid and propan-2-ol (isopropyl alcohol) is a reversible process.[7] The equilibrium is driven towards the product, the ester, by using an excess of the alcohol or by removing water as it is formed.[1] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[7]
Reaction Mechanism and Workflow
Fischer-Speier Esterification Mechanism
The synthesis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate from flufenamic acid proceeds via the following steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid group of flufenamic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack by the Alcohol: The oxygen atom of propan-2-ol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.
-
Deprotonation: The protonated carbonyl group of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Workflow Diagram
The overall experimental process from starting materials to the purified product is outlined below.
Caption: Experimental workflow for the synthesis of the target ester.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Flufenamic Acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Propan-2-ol (Isopropyl Alcohol) | Anhydrous, ≥99.5% | e.g., Fisher Scientific | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | e.g., VWR | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - | Drying agent |
| Ethyl Acetate | HPLC Grade | - | For extraction and chromatography |
| Hexane | HPLC Grade | - | For chromatography |
| Deionized Water | - | - | For washing |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a magnetic stirrer.
-
Reagent Addition: To the round-bottom flask, add flufenamic acid (e.g., 2.81 g, 10 mmol) and an excess of anhydrous propan-2-ol (e.g., 30 mL). Begin stirring the mixture.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture. The addition of sulfuric acid is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C for propan-2-ol) and maintain the reflux for 4-6 hours. The progress of the reaction should be monitored.
-
Reaction Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. Visualize the spots under a UV lamp. The reaction is complete when the flufenamic acid spot has disappeared or is minimal.
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Vent the separatory funnel frequently to release carbon dioxide gas. Then, wash with deionized water (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: Collect the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate as a solid or oil.
Trustworthiness: Self-Validating Systems
To ensure the reliability and reproducibility of this protocol, several in-process controls and validation steps are integrated:
-
TLC Monitoring: Continuous monitoring of the reaction progress by TLC provides real-time data on the consumption of the starting material and the formation of the product. This allows for precise determination of the reaction endpoint, preventing unnecessary heating that could lead to side products.
-
Neutralization Check: During the work-up, the use of pH paper to check the aqueous layer after washing with sodium bicarbonate solution confirms the complete removal of the acid catalyst.
-
Spectroscopic Analysis: The structure and purity of the final product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected shifts and fragmentation patterns serve as a definitive validation of the successful synthesis.
-
Yield Calculation: An accurate calculation of the percentage yield provides a quantitative measure of the reaction's efficiency.
Safety and Hazard Management
Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[9]
-
Flufenamic Acid: Toxic if swallowed and causes skin and serious eye irritation.[10] May cause respiratory irritation.[11] Handle in a well-ventilated area and avoid creating dust.[12]
-
Propan-2-ol (Isopropyl Alcohol): Highly flammable liquid and vapor.[13] Causes serious eye irritation and may cause drowsiness or dizziness.[14] Keep away from heat, sparks, and open flames.[9]
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage. It is a strong oxidizing agent. Handle with extreme care in a chemical fume hood.
All waste materials should be disposed of in accordance with institutional and local regulations.
Characterization Data (Predicted)
-
Appearance: Pale yellow solid or oil.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 1.3 (d, 6H), 5.2 (sept, 1H), 6.8-8.1 (m, 8H, Ar-H), 9.5 (s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 22.0, 68.5, 112.0, 115.8, 116.2, 119.5, 123.4 (q, J = 273 Hz, CF₃), 129.5, 131.2, 131.8, 134.5, 141.5, 144.0, 168.0.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₆F₃NO₂: 324.12; found 324.1.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate from flufenamic acid via Fischer-Speier esterification. The procedure is well-established, uses readily available reagents, and includes clear steps for reaction monitoring, purification, and safety. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development exploring the synthesis and properties of flufenamic acid derivatives.
References
-
Ecolab. (n.d.). Safety Data Sheet: Isopropyl Alcohol 70%. [Link]
-
Phoenix Products Co. (n.d.). Safety Data Sheet: Isopropyl Alcohol 99%. [Link]
-
Univar Solutions. (2024). Safety Data Sheet: Isopropyl Alcohol. [Link]
-
BYJU'S. (n.d.). Esterification. [Link]
-
Clark, J. (2023). Making Esters From Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). The Mechanism for the Esterification Reaction. Chemguide. [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. [Link]
-
Patsnap. (2024). What is the mechanism of Flufenamic Acid? Synapse. [Link]
-
Gpatindia. (2020). FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]
-
Wikipedia. (2024). Flufenamic acid. [Link]
-
Singh, P., et al. (2014). Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. ResearchGate. [Link]
-
Der Pharma Chemica. (2015). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 4. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.nl [fishersci.nl]
- 13. phoenixproductsco.com [phoenixproductsco.com]
- 14. airgas.com [airgas.com]
Application Note: Precision Formulation of Transdermal Gels Containing Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Executive Summary & Scientific Rationale
This guide details the protocol for formulating a high-stability, enhanced-permeation transdermal gel containing Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (referred to herein as FFA-IPE ).
FFA-IPE is the isopropyl ester of Flufenamic Acid (FFA). While the parent acid is a potent NSAID, its transdermal utility is often limited by its ionization state and crystalline nature. The isopropyl ester modification significantly alters the physicochemical profile:
-
Lipophilicity: The esterification masks the carboxylic acid, increasing the partition coefficient (LogP > 5.0), which facilitates rapid partitioning into the stratum corneum (SC) lipid domains.
-
Prodrug Mechanism: Upon absorption, cutaneous esterases hydrolyze the isopropyl group, releasing the active Flufenamic Acid directly at the site of inflammation.
Challenge: The high lipophilicity of FFA-IPE renders it insoluble in traditional aqueous gel bases. Solution: This protocol utilizes a Solvent-Enhanced Microemulsion Gel (SEMG) system. We employ a ternary co-solvent system (Ethanol/Propylene Glycol/IPM) to solubilize the ester, followed by entrapment in a cross-linked polyacrylate (Carbopol®) matrix.
Pre-Formulation Data & Materials[1][2]
Physicochemical Profile
| Property | Value / Description | Impact on Formulation |
| Compound Name | Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate | Active Pharmaceutical Ingredient (API) |
| Molecular Weight | ~323.31 g/mol | Ideal for passive diffusion (< 500 Da). |
| LogP (Predicted) | ~5.2 - 5.5 | Highly lipophilic; requires oil/co-solvent phase. |
| Solubility | Insoluble in water; Soluble in Ethanol, IPM, PEG-400. | Dictates organic phase composition. |
| pKa (Parent) | 3.9 (Flufenamic Acid) | Ester is non-ionizable until hydrolyzed. |
Reagents & Excipients[3]
-
API: FFA-IPE (>98% purity).
-
Gelling Agent: Carbopol® 980 or 940 (Lubrizol). Reason: High viscosity at low concentration, excellent clarity.
-
Permeation Enhancer/Solvent: Isopropyl Myristate (IPM). Reason: Increases fluidity of SC lipids.
-
Co-Solvents: Ethanol (96%), Propylene Glycol (PG).
-
Neutralizer: Triethanolamine (TEA).
-
Preservative: Methylparaben (0.1%).
Detailed Formulation Protocol
Workflow Visualization
The following diagram illustrates the critical "Two-Phase" manufacturing process designed to prevent API precipitation during gelation.
Caption: Two-phase integration process ensuring complete solubilization of the lipophilic ester before polymer cross-linking.
Step-by-Step Methodology
Phase A: Preparation of the Organic Drug Solution
-
Weighing: Accurately weigh 1.0 g of FFA-IPE.
-
Solubilization: In a glass beaker, combine:
-
Ethanol (96%): 15.0 g (Enhances solubility and acts as a volatile permeation enhancer).
-
Propylene Glycol (PG): 10.0 g (Non-volatile co-solvent, prevents drying).
-
Isopropyl Myristate (IPM): 5.0 g (Lipophilic enhancer).
-
-
Mixing: Stir continuously using a magnetic stirrer at 300 RPM for 10 minutes until the API is completely dissolved. The solution must be crystal clear.
Phase B: Preparation of the Gel Base
-
Dispersion: Measure 65.0 mL of Deionized Water (Type I) into a separate beaker.
-
Polymer Addition: Slowly sprinkle 1.0 g of Carbopol® 980 onto the surface of the water while stirring rapidly (800 RPM) to avoid clumping (fish-eyes).
-
Hydration: Reduce stirring speed to 200 RPM and allow the polymer to hydrate for 2 hours (or overnight for best results). The mixture will be acidic and cloudy.
-
Preservation: Dissolve 0.1 g Methylparaben in 2 mL of hot water and add to the hydrated polymer base.
Phase C: Integration and Neutralization
-
Integration: Slowly pour Phase A (Organic Solution) into Phase B (Gel Base) under continuous stirring (500 RPM).
-
Critical Checkpoint: The mixture should remain fluid and slightly turbid. If precipitation occurs, increase the Ethanol ratio.
-
-
Neutralization: Add Triethanolamine (TEA) dropwise.
-
Final Homogenization: Continue stirring at low speed (to avoid air bubbles) for 20 minutes until a transparent, viscous gel is formed.
-
De-aeration: Centrifuge at 1000 RPM for 2 minutes or use a vacuum desiccator to remove trapped air bubbles.
Quality Control & Characterization Protocol
Every batch must be validated against the following parameters to ensure "Trustworthiness" and reproducibility.
| Test Parameter | Method | Acceptance Criteria |
| Physical Appearance | Visual Inspection | Homogeneous, translucent, free of gritty particles. |
| pH | Digital pH Meter (10% dilution) | 6.0 ± 0.5 (Skin compatible). |
| Viscosity | Brookfield Viscometer (Spindle 6, 10 RPM) | 25,000 – 40,000 cP. |
| Drug Content | HPLC (C18 Column, MeOH:Water 80:20) | 95.0% – 105.0% of label claim. |
| Spreadability | Glass Slide Method | Diameter > 20 mm under 50g load. |
In Vitro Permeation Study (Franz Diffusion Cell)
To validate the efficacy of the formulation, perform an in vitro release study:
-
Membrane: Strat-M® synthetic membrane or excised rat skin.
-
Receptor Medium: Phosphate Buffer pH 7.4 + 20% Ethanol (to maintain sink conditions for the lipophilic drug).
-
Sampling: 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Analysis: Quantify FFA-IPE and its metabolite (FFA) via HPLC.
Mechanism of Action
Understanding how the gel delivers the drug is crucial for troubleshooting and optimization.
Caption: Pharmacokinetic pathway of the FFA-IPE prodrug from gel matrix to active site.
Troubleshooting Guide
-
Issue: Gel is too runny.
-
Cause: Insufficient neutralization or polymer degradation due to high shear.
-
Fix: Check pH (must be > 6.0). Add 0.2% more Carbopol in the initial phase.
-
-
Issue: White precipitate forms upon adding Phase A to Phase B.
-
Cause: "Salting out" or solvent shock. The water content is too high for the lipophilic ester.
-
Fix: Increase Propylene Glycol concentration to 15% or add a surfactant like Tween 80 (1-2%) to form a nano-emulsion.
-
-
Issue: Skin Irritation.
-
Cause: High Ethanol content or pH imbalance.
-
Fix: Reduce Ethanol to <10%, replace with Transcutol® P. Ensure pH is 6.0-6.5.
-
References
-
PubChem. (2025).[3] 2-[3-(trifluoromethyl)anilino]benzoic acid (Flufenamic Acid) - Chemical and Physical Properties. National Library of Medicine. [Link][4]
-
Davare, D. R., et al. (2025).[5][6] Formulation and Evaluation of a Nanoemulgel for Enhancement of Topical Delivery and Anti-Inflammatory Activity of Flufenamic Acid. ResearchGate. [Link]
-
Trivedi, D., et al. (2022).[7][8] Preformulation studies of flufenamic acid drug prior to the formulation of the Transdermal patches. Journal of Applied Research and Social Sciences. [Link]
-
SIELC Technologies. (2018).[9] Separation of Propan-2-yl benzoate (Isopropyl Benzoate) on Newcrom R1 HPLC column. [Link]
-
EPA. (2025). 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 3-(trifluoromethyl)benzoate Properties. CompTox Chemicals Dashboard. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Evaluation of a Nanoemulgel for Enhancement of Topical Delivery and Anti-Inflammatory Activity of Flufenamic Acid | Sciety [sciety.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Propan-2-yl benzoate | SIELC Technologies [sielc.com]
Application Note: A Validated Franz Diffusion Cell Protocol for In Vitro Skin Permeation Studies of Ufenamate
Introduction: The Challenge of Topical Ufenamate Delivery
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) derived from flufenamic acid, is utilized in topical formulations for its analgesic and anti-inflammatory properties in treating conditions like eczema and dermatitis[1]. A key challenge in its formulation development is its physicochemical nature; Ufenamate is a highly lipophilic compound with very low aqueous solubility[2][3]. This characteristic governs its interaction with the skin barrier and dictates the design of effective drug delivery systems.
In vitro permeation testing (IVPT) is an indispensable tool for evaluating the performance of topical formulations, providing critical data on the rate and extent of a drug's absorption into and across the skin. The Franz diffusion cell is the most common and well-established apparatus for these studies, and its methodology is standardized by international guidelines such as the OECD Test Guideline 428[4][5].
This application note provides a comprehensive, step-by-step protocol for conducting skin permeation studies of Ufenamate using the Franz diffusion cell. It is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind critical experimental choices to ensure the generation of reliable, reproducible, and scientifically valid data.
Principle of the Franz Diffusion Cell System
The Franz diffusion cell is a simple, yet robust, system designed to simulate the absorption of a substance through a membrane in vitro[6]. It consists of two primary chambers separated by a test membrane[7]:
-
The Donor Chamber: The upper chamber, which holds the test formulation (e.g., a cream or gel containing Ufenamate). It is typically open to the air to mimic in vivo application conditions.
-
The Receptor Chamber: The lower chamber, filled with a receptor fluid. This fluid acts as a surrogate for the systemic circulation, collecting the drug that permeates through the membrane. It is maintained at a constant temperature and is continuously stirred to ensure homogeneity.
The fundamental principle involves applying the Ufenamate formulation to the outer surface of the membrane. Over time, the drug is released from the vehicle, partitions into and diffuses through the membrane, and finally enters the receptor fluid. By periodically sampling the receptor fluid and quantifying the Ufenamate concentration, a permeation profile can be established.
Caption: The core components of a static Franz diffusion cell system.
Critical Methodological Considerations: The "Why" Behind the Protocol
The reproducibility of Franz cell data is notoriously variable if key parameters are not rigorously controlled[8][9][10]. For a lipophilic drug like Ufenamate, the following considerations are paramount.
Membrane Selection: Biological Relevance vs. Reproducibility
The choice of membrane is dictated by the study's objective.
-
Gold Standard (Human or Porcine Skin): For data intended for regulatory submissions or to accurately predict in vivo performance, excised human skin is the ideal membrane[11]. Due to availability and ethical considerations, porcine (pig) ear skin is a widely accepted alternative as its structural and permeability characteristics are similar to human skin[12].
-
Synthetic Membranes (Screening): For early-stage formulation screening, synthetic membranes like Strat-M® or polydimethylsiloxane (PDMS) offer excellent batch-to-batch reproducibility, eliminating the biological variability associated with skin[6][13][14]. While they may not perfectly mimic the absolute permeation rate of human skin, they are highly effective for rank-ordering different formulations[15].
Receptor Fluid: Maintaining "Sink Conditions" for Ufenamate
This is the most critical parameter for a poorly water-soluble drug. "Sink conditions" must be maintained, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility in that medium. This ensures that the rate-limiting step is diffusion across the membrane, not the drug's ability to dissolve in the receptor fluid[14].
-
The Problem: Ufenamate is practically insoluble in aqueous buffers like Phosphate Buffered Saline (PBS)[3]. Using PBS alone would lead to artificially low and incorrect permeation results as the drug would be unable to effectively leave the membrane and enter the receptor phase.
-
The Solution: The receptor fluid must contain a solubilizing agent. The choice depends on the specific formulation, but common options include[16][17]:
-
Hydro-alcoholic solutions: A mixture of PBS and ethanol (e.g., 20-40% ethanol) is often effective.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 at low concentrations (e.g., 1-2%) can significantly increase solubility.
-
Other Solvents: Polyethylene glycol (PEG 400) or bovine serum albumin (BSA) can also be used.
-
Causality: The chosen receptor fluid must be validated to ensure it does not damage the skin membrane's integrity while providing sufficient solubility for Ufenamate.
Dose Application & Duration
The study should mimic realistic human exposure. As per OECD Guideline 428, a finite dose is typically applied, ranging from 1-5 mg/cm² for solids/semi-solids and up to 10 µL/cm² for liquids[4]. The study duration is commonly 24 hours, with a sampling schedule designed to adequately define the permeation profile, including the initial lag phase and the steady-state portion of the curve[4].
Temperature Control
The membrane surface temperature must be maintained at 32 ± 1°C to reflect physiological skin temperature[16]. This is achieved by circulating heated water through the jacket of the receptor chamber, typically set to around 37°C to account for heat loss to the environment. Temperature directly influences diffusion kinetics and must be precisely controlled[18].
A Validated Protocol for Ufenamate Skin Permeation Study
This protocol is based on the principles outlined in the OECD Guideline 428 and is tailored for the analysis of Ufenamate[5][19].
Part A: Materials & Equipment
| Category | Item | Specifications |
| Apparatus | Vertical Franz Diffusion Cells | Glass, with known receptor volume and diffusion area (e.g., 5 mL, 0.64 cm²) |
| Heated Magnetic Stirrer | Multi-station, capable of maintaining constant speed and temperature | |
| Water Circulator Bath | To maintain 32 ± 1°C at the membrane surface | |
| Analytical Balance | 4-decimal place | |
| pH Meter | Calibrated | |
| Pipettes & Syringes | Calibrated, various volumes | |
| Consumables | Test Membrane | Full-thickness porcine ear skin or validated synthetic membrane |
| Magnetic Stir Bars | Teflon-coated, sized for Franz cells | |
| Ufenamate Formulation | Test product | |
| Ufenamate Analytical Standard | USP grade or equivalent | |
| HPLC or LC-MS/MS System | For sample analysis | |
| Reagents | Receptor Fluid | e.g., PBS (pH 7.4) with 30% Ethanol, filtered and degassed |
| Solvents for HPLC | HPLC grade (e.g., Acetonitrile, Methanol) | |
| Reagents for Buffers | ACS grade or higher |
Part B: System Validation & Quality Control (Pre-Experiment)
Trustworthy data comes from a validated system[8][10].
-
Skin Integrity Verification: Before applying the formulation, the barrier integrity of each skin section must be confirmed. This can be done by measuring:
-
Transepidermal Water Loss (TEWL): Using a TEWL meter. Values should be below a pre-defined threshold (e.g., <10 g/m²/h).
-
Electrical Resistance: By measuring the impedance across the membrane. Values should be above a set threshold (e.g., >5 kΩ·cm²).
-
Rationale: Skin samples with compromised barrier function will yield artificially high permeation rates and must be discarded[5].
-
-
System Suitability: At regular intervals (e.g., semi-annually), the laboratory should test a reference compound like caffeine or benzoic acid under standardized conditions to ensure the system performs as expected and to demonstrate technical proficiency[19].
Part C: Step-by-Step Experimental Procedure
-
Receptor Fluid Preparation: Prepare the chosen receptor fluid (e.g., PBS pH 7.4 with 30% v/v Ethanol). Filter it through a 0.2 µm filter and degas thoroughly for at least 30 minutes using vacuum or sonication to prevent air bubble formation[16][20].
-
Skin Membrane Preparation:
-
Thaw frozen porcine skin slowly.
-
Excise hair from the dorsal side of the ear.
-
Separate full-thickness skin from the underlying cartilage.
-
Cut the skin into sections large enough to fit the Franz cells.
-
Visually inspect each section for any imperfections.
-
Perform and record skin integrity measurements (Part B).
-
-
Franz Cell Assembly:
-
Place a magnetic stir bar into each receptor chamber.
-
Carefully fill each receptor chamber with the degassed receptor fluid, ensuring the fluid is convex above the orifice to prevent trapping air bubbles[21].
-
Mount the prepared skin section onto the cell, ensuring the stratum corneum (outer layer) faces upwards towards the donor chamber.
-
Securely clamp the donor chamber on top. Check for leaks.
-
-
Temperature Equilibration:
-
Place the assembled cells into the stirrer block.
-
Connect the water jacket to the circulating bath set to achieve a membrane temperature of 32°C.
-
Allow the system to equilibrate for at least 30 minutes. During this time, check again for and remove any air bubbles in the receptor chamber[20].
-
-
Application of Ufenamate Formulation:
-
Accurately weigh and apply a finite dose of the Ufenamate formulation onto the center of the membrane surface in the donor chamber (e.g., 5 mg/cm²).
-
Record the exact weight and time of application (t=0).
-
The donor chamber should remain unoccluded to simulate normal use conditions.
-
-
Sampling Procedure:
-
At pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm[16].
-
Crucially, immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed (32°C) receptor fluid. This maintains a constant receptor volume and sink conditions[22].
-
Place samples into HPLC vials for analysis.
-
-
Post-Experiment Mass Balance: At the end of the experiment (e.g., 24 hours):
-
Wash the surface of the skin with a suitable solvent to recover un-penetrated drug.
-
Dismount the skin. Use techniques like tape-stripping or heat separation to isolate the stratum corneum and epidermis/dermis[23].
-
Extract the Ufenamate from the different skin layers using a validated extraction procedure.
-
Quantify the amount of drug in the surface wash, skin layers, and the total amount in the receptor fluid. A good mass balance (90-110% recovery) validates the experimental integrity.
-
Caption: A step-by-step experimental workflow for the Ufenamate permeation study.
Data Analysis & Presentation
The primary output of the experiment is the cumulative amount of Ufenamate permeated per unit area (μg/cm²) plotted against time (hours). From this plot, key permeation parameters are derived, typically from the linear (steady-state) portion of the curve.
| Parameter | Symbol | Formula / Derivation | Description |
| Steady-State Flux | Jss | Slope of the linear portion of the cumulative amount vs. time plot. | The rate of drug permeation across the skin per unit area at steady state (μg/cm²/h). |
| Lag Time | tlag | X-intercept of the extrapolated linear portion of the plot. | The time required for the drug to saturate the membrane and establish a constant diffusion rate (h). |
| Permeability Coefficient | Kp | Jss / Cd | A measure of the skin's permeability to the drug. Cd is the concentration of the drug in the donor formulation (cm/h). |
Analytical Method
The quantification of Ufenamate in the receptor fluid and skin extracts should be performed using a validated high-performance liquid chromatography (HPLC) method with UV detection or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for higher sensitivity[5][24]. The method must be validated for linearity, accuracy, precision, and specificity in the receptor fluid matrix.
Conclusion
This application note provides a robust framework for conducting in vitro skin permeation studies of Ufenamate using the Franz diffusion cell. By carefully controlling critical variables—most notably the selection of a suitable receptor fluid to accommodate Ufenamate's high lipophilicity—and adhering to a validated protocol, researchers can generate high-quality, reproducible data. This data is fundamental for optimizing topical formulations, understanding skin delivery mechanisms, and supporting regulatory submissions for dermatological products.
References
-
Test No. 428: Skin Absorption: In Vitro Method. (2004). OECD. [Link]
-
OECD 427/428: Skin absorption (in vivo and in vitro). (n.d.). Charles River. [Link]
-
Test No. 428: Skin Absorption: In Vitro Method. (2004). OECD. [Link]
-
OECD 428 - Skin absorption. (n.d.). YesWeLab. [Link]
-
Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. (2006). European Commission. [Link]
-
Gondal, A. et al. (2021). Comparison of Synthetic Membranes to Heat-Separated Human Epidermis in Skin Permeation Studies In Vitro. PubMed. [Link]
-
The selection and use of natural and synthetic membranes for in vitro diffusion experiments. (n.d.). CORE. [Link]
-
Gondal, A. et al. (2021). Comparison of Synthetic Membranes to Heat-Separated Human Epidermis in Skin Permeation Studies In Vitro. MDPI. [Link]
-
Shrestha, S. et al. (2022). Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. PMC. [Link]
-
Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. (n.d.). Cronfa - Swansea University. [Link]
-
Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate. (2018). PubMed. [Link]
-
Ng, S. F. et al. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. PMC. [Link]
-
Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles. (2017). PubMed. [Link]
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (2025). SES-Scientific. [Link]
-
Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. (n.d.). Semantic Scholar. [Link]
-
Franz Diffusion. (2025). Auriga Research. [Link]
-
Ng, S. F. et al. (2010). Validation of a static Franz diffusion cell system for in vitro permeation studies. PubMed. [Link]
-
DIFFUSION TESTING FUNDAMENTALS. (n.d.). PermeGear. [Link]
-
Receptor fluid: Significance and symbolism. (2025). Wisdomlib. [Link]
-
Optimum delivery of topical actives and investigation of skin permeability assays. (n.d.). UCL Discovery - University College London. [Link]
- JPH11302167A - Ufenamate preparation for external use. (n.d.).
-
Topical gels of etofenamate: in vitro and in vivo evaluation. (2019). PubMed. [Link]
-
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. (2020). YouTube. [Link]
-
Quantification of Anti-Inflammatory Drugs Retained in Different Layers of Skin after in Vitro Permeation Studies by Liquid Chromatography Assay. (2017). Scientific Literature. [Link]
-
Herkenne, C. et al. (2017). Multi-chamber microfluidic platform for high-precision skin permeation testing. Lab on a Chip. [Link]
-
Franz Cell Test. (n.d.). Eurofins. [Link]
Sources
- 1. JPH11302167A - Ufenamate preparation for external use - Google Patents [patents.google.com]
- 2. Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Skin absorption - OECD 428 - YesWeLab. [yeswelab.fr]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. oecd.org [oecd.org]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Synthetic Membranes to Heat-Separated Human Epidermis in Skin Permeation Studies In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 15. Comparison of Synthetic Membranes to Heat-Separated Human Epidermis in Skin Permeation Studies In Vitro [mdpi.com]
- 16. alterlab.co.id [alterlab.co.id]
- 17. permegear.com [permegear.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. ec.europa.eu [ec.europa.eu]
- 20. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. wisdomlib.org [wisdomlib.org]
- 23. scientificliterature.org [scientificliterature.org]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note & Protocol: High-Recovery Solid-Phase Extraction of Isopropyl Flufenamate from Biological Matrices
Introduction: The Analytical Challenge
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, the isopropyl ester of flufenamic acid and commonly known as isopropyl flufenamate, is a non-steroidal anti-inflammatory drug (NSAID) utilized in topical preparations for its analgesic and anti-inflammatory properties. The quantification of this analyte in complex biological matrices, such as plasma, serum, or tissue homogenates, is critical for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The inherent complexity and variability of these matrices necessitate a robust sample preparation strategy to remove interfering substances like proteins, lipids, and salts, thereby ensuring the accuracy, precision, and sensitivity of subsequent analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Solid-Phase Extraction (SPE) stands out as a superior technique for this purpose, offering high recovery rates, excellent reproducibility, and the ability to concentrate the analyte of interest. This document provides a comprehensive, field-tested protocol for the extraction of isopropyl flufenamate using a reversed-phase SPE mechanism. The methodologies described herein are grounded in the fundamental principles of analyte-sorbent interaction, ensuring a self-validating and scientifically sound approach.
Analyte Profile & Methodological Rationale
A successful SPE protocol hinges on a thorough understanding of the target analyte's physicochemical properties.
Table 1: Physicochemical Properties of Isopropyl Flufenamate
| Property | Value | Implication for SPE Method Development |
| Chemical Formula | C₁₇H₁₆F₃NO₂ | --- |
| Molecular Weight | 335.31 g/mol | --- |
| LogP (Octanol-Water Partition Coefficient) | ~4.5-5.0 (Estimated) | The high LogP value indicates significant hydrophobicity, making reversed-phase (e.g., C18, C8) SPE the ideal choice for retention. |
| pKa (of parent Flufenamic Acid) | ~3.9 | While the ester itself is not ionizable at this position, understanding the parent acid's pKa is crucial for controlling the ionization state of potential acidic metabolites or degradants. To ensure the ester remains in its neutral, more hydrophobic state, the sample pH should be kept well above the pKa of any potential acidic impurities. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., methanol, acetonitrile, acetone). | This dictates the choice of strong organic solvents for the elution step to ensure complete recovery from the SPE sorbent. |
Based on this profile, a reversed-phase SPE strategy is optimal. The non-polar C18 sorbent will effectively retain the hydrophobic isopropyl flufenamate from an aqueous sample matrix under neutral conditions. Interfering polar substances can be washed away, after which the analyte is eluted with a strong organic solvent.
Visualizing the SPE Workflow
The following diagram illustrates the logical flow of the reversed-phase SPE protocol detailed in this guide.
Caption: Workflow for Isopropyl Flufenamate Extraction.
Detailed Experimental Protocol: Extraction from Human Plasma
This protocol is optimized for a standard 1 mL plasma sample. Adjust volumes proportionally for different sample sizes.
4.1 Materials and Reagents
-
SPE Cartridge: C18, 500 mg bed mass, 3 mL reservoir (or similar reversed-phase polymer)
-
Human Plasma: K₂EDTA as anticoagulant
-
Methanol (MeOH): HPLC Grade
-
Acetonitrile (ACN): HPLC Grade
-
Water: HPLC Grade or ultrapure
-
Phosphoric Acid (H₃PO₄): ACS Grade
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Centrifuge
-
Vortex Mixer
4.2 Protocol Steps
Step 1: Sample Pre-treatment
-
Rationale: This step is crucial for disrupting protein-drug binding and precipitating proteins that would otherwise clog the SPE cartridge and reduce recovery. Acidification ensures the analyte remains in its neutral, most hydrophobic form.
-
Procedure:
-
Pipette 1.0 mL of plasma into a 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of 2% (v/v) phosphoric acid in water.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the clear supernatant for loading onto the SPE cartridge.
-
Step 2: SPE Cartridge Conditioning
-
Rationale: Conditioning wets the C18 sorbent and activates the stationary phase by solvating the hydrocarbon chains. This is essential for ensuring reproducible retention of the analyte. Failure to condition properly is a primary cause of poor recovery.
-
Procedure:
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Pass 3 mL of Methanol through each cartridge. Do not let the sorbent go dry.
-
Flow rate should be slow, approximately 1-2 mL/min.
-
Step 3: SPE Cartridge Equilibration
-
Rationale: Equilibration removes the organic conditioning solvent and replaces it with an aqueous solution that mimics the sample matrix. This prepares the sorbent for sample loading and prevents analyte "breakthrough" where the analyte fails to retain on the sorbent.
-
Procedure:
-
Immediately after conditioning, pass 3 mL of HPLC Grade Water through each cartridge.
-
Crucial: Do not allow the sorbent bed to go dry before loading the sample. Leave a thin layer of water above the frit.
-
Step 4: Sample Loading
-
Rationale: The analyte partitions from the aqueous sample onto the hydrophobic C18 stationary phase. A slow, controlled flow rate is critical to maximize this interaction.
-
Procedure:
-
Load the entire pre-treated supernatant (approx. 2 mL) from Step 1 onto the equilibrated cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min.
-
Step 5: Wash Steps
-
Rationale: The wash steps are designed to selectively remove endogenous interferences (salts, polar metabolites) that are not as strongly retained as the target analyte. A two-step wash with increasing organic content provides a more effective cleanup.
-
Procedure:
-
Wash 1 (Removes polar interferences): Add 3 mL of 5% Methanol in Water to the cartridge. Draw it through completely under vacuum.
-
Wash 2 (Removes moderately polar interferences): Add 3 mL of 20% Methanol in Water to the cartridge. Draw it through completely.
-
After the final wash, apply a high vacuum for 2-5 minutes to completely dry the sorbent bed. This removes residual water, which can interfere with the subsequent elution step.
-
Step 6: Elution
-
Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions between isopropyl flufenamate and the C18 sorbent, releasing the analyte for collection.
-
Procedure:
-
Place clean collection tubes inside the manifold.
-
Add 2 mL of Methanol (or Acetonitrile) to the cartridge.
-
Allow the solvent to soak the sorbent bed for 30-60 seconds to ensure complete desorption.
-
Apply a gentle vacuum to slowly pull the eluent through, collecting the eluate in the tube. The flow rate should be around 1 mL/min.
-
Step 7: Post-Elution Processing
-
Rationale: The eluate is evaporated to concentrate the analyte and then reconstituted in a solvent compatible with the analytical instrument's mobile phase. This step improves sensitivity and chromatographic peak shape.
-
Procedure:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase of your analytical method (e.g., 50:50 Acetonitrile:Water).
-
Vortex for 20 seconds to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into an HPLC or LC-MS system.
-
Troubleshooting & Field Insights
Table 2: Common SPE Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Sorbent bed dried out before sample loading. 2. Sample loading flow rate too high. 3. Elution solvent too weak or volume insufficient. 4. Analyte breakthrough during wash step. | 1. Ensure a layer of equilibration solvent remains on the sorbent before loading. 2. Decrease vacuum to maintain a flow rate of ~1 mL/min. 3. Use 100% Methanol or Acetonitrile; consider a second elution step. 4. Decrease the percentage of organic solvent in the wash solution. |
| High Variability (Poor RSD) | 1. Inconsistent flow rates between samples. 2. Incomplete protein precipitation. 3. Sorbent bed not dried sufficiently before elution. | 1. Use a vacuum manifold with flow control valves for each cartridge. 2. Ensure thorough vortexing during pre-treatment; check centrifuge speed/time. 3. Increase drying time under high vacuum after the final wash step. |
| Matrix Effects in LC-MS | 1. Co-elution of endogenous interferences (e.g., phospholipids). 2. Insufficiently optimized wash steps. | 1. Add a stronger wash step (e.g., 30-40% Methanol) but verify analyte is not lost. 2. Consider a different SPE sorbent, such as a mixed-mode or polymeric phase, for more complex matrices. |
References
-
Title: Flufenamic Acid - DrugBank Source: DrugBank Online URL: [Link]
solvent selection for recrystallization of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
An Application Note and Protocol for the Rational Selection of a Recrystallization Solvent for Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Introduction
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, the isopropyl ester of flufenamic acid, is a compound of interest in pharmaceutical development due to its structural relation to the non-steroidal anti-inflammatory drug (NSAID) class. Achieving a high degree of purity for this active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy. Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds. The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
This document provides a comprehensive guide for researchers and drug development professionals on the systematic selection of an optimal solvent for the recrystallization of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate. The protocols outlined herein are designed to be a self-validating system, guiding the user through a logical, evidence-based workflow from initial solvent screening to final solvent selection.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection. The polarity of the solvent relative to the solute is the primary determinant of solubility. Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is a moderately polar molecule, possessing both polar (ester, secondary amine) and nonpolar (aromatic rings, trifluoromethyl group) functionalities. This suggests that solvents of intermediate polarity are likely to be good candidates.
The ideal solvent for recrystallization should meet the following criteria:
-
High dissolving power for the solute at elevated temperatures.
-
Low dissolving power for the solute at ambient or sub-ambient temperatures.
-
It should not react with the solute.
-
It should be sufficiently volatile to be easily removed from the purified crystals.
-
It should have a boiling point below the melting point of the solute.
-
It should be non-toxic, inexpensive, and non-flammable, if possible.
Experimental Workflow for Solvent Selection
The process of selecting a suitable recrystallization solvent is empirical. A systematic screening of a range of solvents with varying polarities is the most effective approach. The workflow can be visualized as follows:
Figure 1: A workflow diagram illustrating the systematic approach to solvent selection for recrystallization.
Protocol 1: Small-Scale Solvent Screening
This protocol describes a method for rapidly assessing the suitability of a range of solvents for the recrystallization of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate.
Materials:
-
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (crude)
-
A selection of solvents (see Table 1)
-
Test tubes (13 x 100 mm)
-
Hot plate/stirrer
-
Water bath or heating block
-
Vortex mixer
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities. A suggested list is provided in Table 1.
-
Sample Preparation: Place approximately 20-30 mg of crude Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate into separate, labeled test tubes.
-
Room Temperature Solubility:
-
To each test tube, add the selected solvent dropwise (approximately 0.5 mL at a time) while vortexing.
-
Observe the solubility of the compound at room temperature. Record your observations as "insoluble," "sparingly soluble," or "soluble."
-
A solvent that completely dissolves the compound at room temperature is unsuitable for recrystallization.
-
-
Elevated Temperature Solubility:
-
For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a heating block to the boiling point of the solvent.
-
Continue to add solvent dropwise until the compound completely dissolves. Record the approximate volume of solvent used.
-
If the compound does not dissolve in approximately 3 mL of hot solvent, it is likely not a suitable solvent.
-
-
Crystal Formation:
-
Once the compound is dissolved in the hot solvent, allow the test tube to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.
-
Observe the quality and quantity of the crystals formed. A good solvent will yield a large crop of well-formed crystals.
-
-
Data Compilation: Record all observations in a table similar to Table 2.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Heptane | 0.1 | 98 | Nonpolar |
| Toluene | 2.4 | 111 | Aromatic, nonpolar |
| Dichloromethane | 3.1 | 40 | Halogenated, moderately polar |
| Diethyl Ether | 2.8 | 35 | Ether, low boiling point |
| Ethyl Acetate | 4.4 | 77 | Ester, intermediate polarity |
| Acetone | 5.1 | 56 | Ketone, polar aprotic |
| Isopropanol | 3.9 | 82 | Alcohol, polar protic |
| Ethanol | 4.3 | 78 | Alcohol, polar protic |
| Methanol | 5.1 | 65 | Alcohol, polar protic |
| Water | 10.2 | 100 | Highly polar, protic |
Table 2: Example of a Solvent Screening Data Table
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation upon Cooling | Observations |
| e.g., Heptane | Insoluble | Slightly Soluble | Poor, oily precipitate | Not a good solvent |
| e.g., Ethanol | Slightly Soluble | Soluble | Good, well-formed crystals | Promising candidate |
| e.g., Acetone | Soluble | N/A | N/A | Too soluble at room temperature, unsuitable |
Protocol 2: Recrystallization Using a Solvent Pair
If no single solvent provides the desired solubility characteristics, a solvent pair can be employed. A solvent pair consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
Procedure:
-
Selection of Solvent Pair: Based on the results from Protocol 1, select a "good" solvent and a "poor" solvent. For Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, a potential pair could be ethanol ("good") and water ("poor").
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at its boiling point in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Redissolution: Add a few more drops of the "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them in a vacuum oven.
Protocol 3: Large-Scale Recrystallization
Once an optimal solvent or solvent pair has been identified, the recrystallization can be scaled up.
Materials:
-
Crude Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
-
Optimal recrystallization solvent
-
Erlenmeyer flask
-
Condenser
-
Hot plate/stirrer
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the selected solvent and attach a condenser. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal excess of solvent to ensure the compound remains in solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Conclusion
The selection of an appropriate recrystallization solvent is a critical step in the purification of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate. By following a systematic and empirical approach as outlined in these pro
in vitro release testing methods for Uofenamate topical creams
Application Note & Protocol
Topic: In Vitro Release Testing (IVRT) Methods for Ufenamate Topical Creams
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to In Vitro Release Testing (IVRT) for Ufenamate Topical Creams: From Method Development to Validation
Abstract
In vitro release testing (IVRT) is a critical performance test used to characterize the rate of drug release from semi-solid dosage forms. For topical products like Ufenamate cream, IVRT serves as an indispensable tool throughout the product lifecycle, from formulation screening in early development to quality control and supporting post-approval changes.[1][2][3][4] This application note provides a detailed, science-driven protocol for developing, validating, and executing an IVRT method for Ufenamate topical creams. It integrates regulatory expectations from the FDA, EMA, and USP General Chapter <1724> with practical, field-proven insights to ensure the generation of robust and reliable data.[5][6][7]
The Scientific & Regulatory Imperative for IVRT
The therapeutic efficacy of a topical cream is fundamentally linked to the release of the active pharmaceutical ingredient (API) from the formulation matrix to become available for skin permeation. IVRT is designed to measure this critical attribute. The release rate can be profoundly influenced by physicochemical properties of the API and the complex microstructure of the cream, including excipient composition and manufacturing process variables.[4][8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize IVRT as a key performance test.[9][10][11] It is instrumental in:
-
Formulation Optimization: Screening and selecting candidate formulations with desired release characteristics.[1][3]
-
Quality Control: Ensuring batch-to-batch consistency and supporting product specifications.[8][12]
-
Post-Approval Changes: Assessing the impact of changes in manufacturing, excipient suppliers, or scale-up, as outlined in guidances like SUPAC-SS (Scale-Up and Post-Approval Changes for Semisolid Dosage Forms).[1][13]
-
Bioequivalence: Supporting demonstrations of equivalence between a generic product and a reference listed drug (RLD).[11][14]
The theoretical basis for drug release from a semi-solid matrix often follows the Higuchi model, where the cumulative amount of drug released per unit area (Q) is proportional to the square root of time (t).[1]
Q = k * √t
This relationship forms the basis of IVRT data analysis, where a linear plot of Q versus the square root of time indicates diffusion-controlled release.[1][13]
Part I: Strategic Method Development
A robust IVRT method is not a one-size-fits-all solution; it must be tailored to the specific properties of the API and the formulation. The following section details the causal logic behind key experimental choices.
Understanding the Analyte: Ufenamate
Ufenamate (Butyl flufenamate) is a non-steroidal anti-inflammatory drug (NSAID) used topically.[15][16] Its physicochemical properties are the primary drivers of IVRT method design.
| Property | Value | Implication for IVRT Method Design |
| Molecular Weight | ~337.34 g/mol [16][17] | Standard for a small molecule drug. |
| logP | ~6.8[17] | Highly lipophilic and hydrophobic. |
| Aqueous Solubility | Poor / Insoluble[18] | An aqueous buffer alone is unsuitable for the receptor medium. A solubilizing agent (e.g., alcohol) is required to maintain sink conditions. |
| Solubility Profile | Soluble in organic solvents like DMSO and ethanol.[15][16] | Guides the selection of co-solvents for the receptor medium. |
Receptor Medium Selection: The Quest for Sink Conditions
The single most critical parameter in developing a discriminating IVRT method is the selection of a receptor medium that ensures "sink conditions." Sink conditions are achieved when the concentration of the drug in the receptor medium does not exceed 10-30% of its saturation solubility in that same medium.[3][8][19] This ensures that the rate of release is governed by the formulation, not by the solubility limit in the receiving phase.
Protocol for Solubility Screening:
-
Prepare several potential hydro-alcoholic receptor media. Given Ufenamate's lipophilicity, start with buffered solutions containing varying percentages of ethanol, isopropanol, or acetonitrile. A common starting point is a phosphate-buffered saline (PBS, pH 7.4) mixed with ethanol in ratios from 70:30 to 50:50 (v/v).[8][19]
-
Add an excess amount of Ufenamate powder to a known volume of each test medium in sealed vials.
-
Agitate the vials at the experimental temperature (32°C) for at least 24 hours to ensure equilibrium is reached.
-
Filter the samples (e.g., using a 0.22 µm PTFE syringe filter) and analyze the filtrate for Ufenamate concentration using a validated analytical method (see Section 4.0).
-
Selection Criterion: Choose the medium with the lowest percentage of co-solvent that provides a Ufenamate solubility at least 10 times greater than the expected final concentration in the IVRT experiment.[19] This balances sink conditions with physiological relevance.
Synthetic Membrane Selection: An Inert Gate
For IVRT, an inert synthetic membrane is used to separate the cream in the donor chamber from the receptor medium. The membrane must not be the rate-limiting step in drug release and must exhibit minimal drug binding.[1][19][20]
Common Membrane Types:
-
Hydrophilic: Regenerated Cellulose, Cellulose Acetate, Polysulfone (PES).[21][22]
-
Hydrophobic: Polytetrafluoroethylene (PTFE), Polypropylene (PP).[20][21]
For lipophilic drugs like Ufenamate, hydrophilic membranes are often preferred to minimize non-specific binding, but this must be experimentally verified.[22]
Protocol for Membrane Inertness (Binding) Study:
-
Select 2-3 candidate membranes (e.g., 0.45 µm pore size Polyethersulfone (PES), Cellulose Acetate, and Nylon).[3]
-
Prepare a solution of Ufenamate in the selected receptor medium at a concentration representative of the highest expected level during the IVRT run.
-
Immerse a disc of each membrane type into separate vials containing the Ufenamate solution. Include a control vial with no membrane.
-
Incubate all vials at 32°C for the duration of the planned IVRT experiment (e.g., 6 hours).[23]
-
Analyze the concentration of Ufenamate in all vials.
-
Selection Criterion: The membrane is considered inert if the drug concentration in the vials containing the membrane is >95% of the control concentration, indicating negligible binding.
Part II: Validated IVRT Protocol for Ufenamate Cream
This protocol assumes method development has been completed. The industry-standard apparatus for this test is the Vertical Diffusion Cell (VDC), commonly known as the Franz Cell.[2][13][24]
Equipment & Materials
-
Franz Vertical Diffusion Cells (VDC) with known receptor volume and orifice diameter (e.g., 12 mL volume, 1.77 cm² area).
-
Circulating water bath or dry block heater capable of maintaining 32 ± 1°C.
-
Magnetic stir plate with stir bars for VDCs.
-
Validated synthetic membranes (e.g., 0.45 µm PES).
-
Positive displacement pipette for cream application.
-
HPLC system for analysis.
-
Ufenamate Reference Standard.
-
Ufenamate Cream Test Sample.
-
Reagents for receptor medium (e.g., PBS components, HPLC-grade ethanol).
Summary of IVRT Experimental Conditions
| Parameter | Recommended Setting | Rationale / Reference |
| Apparatus | Vertical Diffusion Cell (Franz Cell) | Industry and USP <1724> standard for semi-solids.[13][25] |
| Membrane | 0.45 µm Hydrophilic PES (or other validated inert membrane) | Inert, non-rate-limiting barrier.[3][20] |
| Receptor Medium | PBS (pH 7.4) : Ethanol (60:40 v/v) (or other validated medium) | Ensures sink conditions for lipophilic Ufenamate.[8][19] |
| Receptor Volume | Accurately known for each cell (e.g., ~12 mL) | Required for accurate concentration calculations. |
| Temperature | 32 ± 1°C | Mimics normal human skin surface temperature.[24][26] |
| Stirring Speed | ~600 RPM | Ensures a homogenous receptor phase without creating a vortex.[23] |
| Dose Application | ~300 mg/cm² (Pseudo-infinite dose) | Ensures release kinetics are zero-order and follow the Higuchi model.[13] |
| Number of Cells | Minimum of 6 cells per formulation.[13] | Provides sufficient statistical power. |
| Sampling Times | 0.5, 1, 2, 4, 6 hours (at least 5 points in the linear range).[27] | Characterizes the release profile over a typical application duration. |
| Sample Volume | ~0.5 mL (accurately known) | Sufficient for analysis without significantly depleting the receptor volume. |
Step-by-Step IVRT Procedure
-
System Setup: Assemble the Franz cells. Place a magnetic stir bar in each receptor chamber.
-
Degassing: Degas the prepared receptor medium by sonication or vacuum to prevent air bubble formation.
-
Filling: Fill each receptor chamber with a known volume of degassed receptor medium, ensuring no bubbles are trapped.
-
Equilibration: Place the cells in the heating block/water bath set to maintain a membrane temperature of 32°C. Allow the system to equilibrate for at least 30 minutes.
-
Membrane Mounting: Carefully place a pre-wetted (in receptor medium) synthetic membrane onto each cell, ensuring no air is trapped between the membrane and the medium. Clamp the donor chamber in place.
-
Dose Application: Using a positive displacement pipette, apply a precise, finite amount of Ufenamate cream (e.g., 300 mg for a 1 cm² orifice) onto the center of the membrane. Ensure an even, uniform layer.
-
Start Experiment: Start the magnetic stirrers and begin the timer (t=0).
-
Sampling: At each pre-determined time point (0.5, 1, 2, 4, 6 hours), withdraw a sample (e.g., 0.5 mL) from the sampling arm of the receptor chamber.
-
Volume Replacement: Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed (32°C) receptor medium.
-
Sample Storage: Place samples in HPLC vials and store appropriately (e.g., 4°C) until analysis.
Part III: Analytical Method for Ufenamate Quantification
Analysis of the receptor solution samples is typically performed using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[28]
HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | ~285 nm (To be confirmed by UV scan) |
| Column Temperature | 30°C |
| Run Time | ~10 minutes |
Analytical Method Validation
The analytical method must be validated according to FDA and ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and stability of Ufenamate in the receptor solution for the duration of the experiment.[28][29]
Part IV: Data Analysis and Interpretation
The primary endpoint of the IVRT study is the release rate.
-
Calculate Concentration: Determine the concentration of Ufenamate (µg/mL) in each sample using the validated HPLC method and calibration curve.
-
Calculate Cumulative Amount Released: For each time point, calculate the total cumulative amount of Ufenamate released, correcting for previously removed samples and volume replacement.
-
Normalize by Area: Divide the cumulative amount released by the surface area of the cell orifice (cm²) to get Q (µg/cm²).
-
Plot the Data: For each cell, plot the cumulative amount released per unit area (Q) against the square root of time (√t).
-
Determine the Release Rate: Perform a linear regression on the linear portion of the plot (typically including all points from t=0.5 to t=6 hours). The slope of this line is the in vitro release rate.
-
Assess Linearity: The coefficient of determination (R²) for the linear regression should be ≥ 0.97, demonstrating compliance with Higuchi kinetics.[29][30]
Example Data Table
| Formulation | Cell # | Release Rate (µg/cm²/√hr) | R² |
| Ufenamate Cream | 1 | 45.2 | 0.992 |
| 2 | 48.1 | 0.989 | |
| 3 | 46.5 | 0.995 | |
| 4 | 47.3 | 0.991 | |
| 5 | 44.9 | 0.993 | |
| 6 | 46.8 | 0.988 | |
| Statistics | Mean | 46.5 | |
| Std. Dev. | 1.2 | ||
| %RSD | 2.6% |
Visualization of the IVRT Workflow
The following diagram illustrates the comprehensive workflow for establishing a validated IVRT method for Ufenamate cream.
Sources
- 1. permegear.com [permegear.com]
- 2. frontagelab.com [frontagelab.com]
- 3. recipharm.com [recipharm.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. GovInfo [govinfo.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. â©1724⪠Semisolid Drug ProductsâPerformance Tests [doi.usp.org]
- 8. agnopharma.com [agnopharma.com]
- 9. EMA Guideline on Quality and Equivalence of Topical Products - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Federal Register :: In Vitro Release Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability [federalregister.gov]
- 12. permegear.com [permegear.com]
- 13. vimta.com [vimta.com]
- 14. scribd.com [scribd.com]
- 15. Ufenamate |CAS:67330-25-0 Probechem Biochemicals [probechem.com]
- 16. Ufenamate | TargetMol [targetmol.com]
- 17. Ufenamate | C18H18F3NO2 | CID 5632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
- 19. teledynelabs.com [teledynelabs.com]
- 20. ovid.com [ovid.com]
- 21. Synthetic membrane selection for in vitro release testing (IVRT): A case study of topical mometasone furoate semi-solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 23. complexgenerics.org [complexgenerics.org]
- 24. tiogaresearch.com [tiogaresearch.com]
- 25. researchgate.net [researchgate.net]
- 26. consciogroup.com [consciogroup.com]
- 27. ashdin.com [ashdin.com]
- 28. fda.gov [fda.gov]
- 29. fda.gov [fda.gov]
- 30. An Analytical Target Profile for the Development of an In Vitro Release Test Method and Apparatus Selection in the Case of Semisolid Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
green chemistry approaches to synthesizing Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Abstract
This application note details validated green chemistry protocols for the synthesis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (Isopropyl Flufenamate). As an ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, this compound offers improved lipophilicity and reduced gastrointestinal toxicity. Traditional synthesis relies on corrosive acid chlorides and toxic solvents (DCM, Toluene). This guide presents two superior, eco-friendly methodologies: Biocatalytic Esterification using immobilized Candida antarctica Lipase B (CAL-B) and Heterogeneous Acid Catalysis using sulfated zirconia in a solvent-minimized system. Both methods prioritize high atom economy, catalyst reusability, and the elimination of hazardous air pollutants (HAPs).
Introduction & Green Rationale
The target molecule, Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate , is a sterically hindered ester due to the secondary alcohol (isopropanol) and the ortho-substituted benzoate core. Conventional Fischer esterification is often sluggish with secondary alcohols, leading chemists to use acid chlorides (SOCl₂, oxalyl chloride), generating HCl gas and requiring aqueous workups that produce high volumes of waste.
Strategic Advantages of Green Protocols
-
Selectivity: Enzymatic routes operate under mild conditions (40–60°C), preventing thermal degradation of the trifluoromethyl group or the diphenylamine linkage.
-
Safety: Elimination of chlorinated solvents and corrosive reagents.
-
Process Efficiency: Solid catalysts (enzymes or metal oxides) allow for simple filtration-based workup, significantly reducing the E-factor (kg waste / kg product).
Synthetic Pathways & Mechanism[1]
The following diagram illustrates the two green pathways (Enzymatic vs. Solid Acid) compared to the traditional toxic route.
Figure 1: Comparison of Biocatalytic and Heterogeneous Acid synthetic pathways.
Detailed Experimental Protocols
Method A: Biocatalytic Synthesis (Novozym 435)
Best for: High purity requirements, lab-scale synthesis, and heat-sensitive derivatives. Mechanism: Reversible transesterification driven by water removal.
Reagents & Materials
-
Substrate: Flufenamic Acid (1.0 eq)
-
Reagent: Propan-2-yl alcohol (Isopropanol) (3.0 eq)
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 10% w/w relative to substrate.
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Green alternative to THF/DCM).
-
Desiccant: Activated 4Å Molecular Sieves (to shift equilibrium).
Protocol Steps
-
Preparation: In a round-bottom flask, dissolve Flufenamic Acid (2.81 g, 10 mmol) in 2-MeTHF (20 mL).
-
Activation: Add Isopropanol (2.3 mL, 30 mmol) and activated Molecular Sieves (1.0 g).
-
Initiation: Add Novozym 435 beads (280 mg).
-
Incubation: Stir the mixture at 60°C at 200 rpm. Note: Excessive agitation can mechanically degrade the enzyme beads.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC every 4 hours. Reaction typically completes in 24–36 hours due to the steric bulk of the secondary alcohol.
-
Workup: Filter the reaction mixture through a sintered glass funnel to recover the enzyme (wash with small amount of 2-MeTHF). The enzyme can be stored and reused.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Recrystallize from minimal hot ethanol or purify via short-path silica plug if necessary.
Method B: Heterogeneous Acid Catalysis (Sulfated Zirconia)
Best for: Scale-up, robust substrates, and "solvent-free" conditions (using reactant as solvent). Mechanism: Surface-mediated protonation of the carbonyl oxygen.
Reagents & Materials
-
Substrate: Flufenamic Acid (1.0 eq)
-
Reagent/Solvent: Propan-2-yl alcohol (Isopropanol) (Excess, 10–15 eq).
-
Catalyst: Sulfated Zirconia (S-ZrO₂) or Amberlyst-15 (15% w/w).
Protocol Steps
-
Setup: Charge a reaction flask with Flufenamic Acid (10 mmol) and Isopropanol (15 mL). No other solvent is required.
-
Catalyst Addition: Add Sulfated Zirconia powder (0.5 g).
-
Reaction: Heat the mixture to reflux (82°C) with vigorous stirring.
-
Equilibrium Shift: Use a Dean-Stark trap filled with molecular sieves or perform periodic distillation of the azeotrope if conversion stalls (Isopropanol/Water azeotrope boils at 80.3°C).
-
Termination: Monitor via HPLC. Reaction time is typically 8–12 hours.
-
Workup: Filter the hot solution to remove the solid catalyst.
-
Isolation: Evaporate excess isopropanol under vacuum. The product often precipitates as a solid upon cooling/concentration.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN:Water 70:30) |
| Identity (NMR) | δ 1.35 (d, 6H, Isopropyl-CH3), 5.2 (sept, 1H, CH-O) | 1H-NMR (CDCl₃) |
| Residual Solvent | < 0.5% Isopropanol | GC-HS |
| Water Content | < 0.1% | Karl Fischer |
Analytical Insight
The isopropyl methine proton (septet at ~5.2 ppm) is the diagnostic signal for successful esterification. The disappearance of the broad carboxylic acid peak (~11-13 ppm) confirms conversion.
Green Metrics Comparison
| Metric | Traditional (Acid Chloride) | Green Method A (Enzymatic) | Green Method B (Solid Acid) |
| Atom Economy | Low (Loss of SO₂/HCl) | 100% (Transesterification) | High (Water is only byproduct) |
| E-Factor | High (>20) | Low (<5) | Very Low (<2) |
| Hazards | Corrosive, Toxic fumes | Non-toxic, Mild | Flammable (Solvent) |
| Energy | Moderate (Reflux/Cooling) | Low (60°C) | Moderate (Reflux) |
Troubleshooting Guide
Issue: Low Conversion (<50%)
-
Cause: Water accumulation inhibiting the equilibrium.
-
Solution: Refresh Molecular Sieves or use a pervaporation membrane if available to continuously remove water. For Method A, ensure Isopropanol is dry (anhydrous).
Issue: Enzyme Degradation
-
Cause: Mechanical shear or high temperature.
-
Solution: Use an orbital shaker instead of a magnetic stir bar. Do not exceed 65°C for Novozym 435.
Issue: Product Coloration
-
Cause: Oxidation of the diphenylamine moiety at high temps.
-
Solution: Perform reaction under Nitrogen or Argon atmosphere (Method B).
References
-
Green Synthesis of Anthranilic Acid Derivatives
-
Biocatalytic Esterification Protocols
-
Solid Acid Catalysis
-
Flufenamic Acid Chemistry
-
Making Flufenamic Acid with Boronic Acids & Nitrosoarenes – A Lab Adventure. Journal of Chemical Education. Link
-
Sources
- 1. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. openarchive.ki.se [openarchive.ki.se]
- 5. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates [ebrary.net]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Making Flufenamic Acid with Boronic Acids & Nitrosoarenes – A Lab Adventure for Chemistry Students – Kudos: Growing the influence of research [growkudos.com]
- 10. mdpi.com [mdpi.com]
- 11. US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof - Google Patents [patents.google.com]
- 12. DSpace [cora.ucc.ie]
- 13. mdpi.com [mdpi.com]
- 14. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Versatile biocatalyst: lipase from Streptomyces gobitricini for ester synthesis and detergent innovation [frontiersin.org]
Troubleshooting & Optimization
preventing hydrolysis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate in aqueous media
Welcome to the technical support guide for Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide you with in-depth, field-proven insights and practical solutions to common challenges, specifically focusing on preventing its degradation in aqueous media.
The primary stability concern for Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, an isopropyl ester derivative of a fenamate-class compound, is its susceptibility to hydrolysis. This reaction cleaves the ester bond, yielding the parent carboxylic acid, 2-[3-(trifluoromethyl)anilino]benzoic acid, and propan-2-ol, thereby compromising the integrity and concentration of the active compound in your experiments. This guide explains the mechanisms behind this instability and provides robust strategies to ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial questions regarding the stability of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate.
Q1: Why is my compound degrading so quickly in my aqueous buffer?
A: The compound contains an ester functional group, which is inherently susceptible to hydrolysis—a chemical reaction with water that breaks the ester bond.[1] This reaction is often the most common degradation pathway for drugs containing ester linkages.[2] The rate of this degradation is highly dependent on the pH, temperature, and composition of your aqueous medium.[1][2]
Q2: What are the degradation products?
A: Hydrolysis will break the ester bond to form 2-[3-(trifluoromethyl)anilino]benzoic acid and propan-2-ol. The formation of the carboxylic acid can be readily monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q3: At what pH is the compound most stable?
A: While the exact pH of maximum stability must be determined experimentally for this specific molecule, ester hydrolysis is typically catalyzed by both acid and base.[2] This means the degradation rate is high at low and high pH values and is generally lowest in a slightly acidic to neutral pH range, often between pH 3 and 6.[3] It is crucial to perform a pH-rate profile study to identify the optimal pH for your specific experimental conditions.
Q4: Can I just use a standard phosphate buffer at pH 7.4?
A: While physiological pH 7.4 is necessary for many biological assays, it may not be optimal for stability, as hydroxyl ions (OH⁻) are potent catalysts for ester hydrolysis (specific base catalysis).[2] Furthermore, buffer components themselves, like phosphate ions, can sometimes directly participate in the reaction, a phenomenon known as general acid-base catalysis.[2] Therefore, if significant degradation is observed, you may need to explore alternative formulation strategies even for experiments at physiological pH.
Q5: Is it possible to completely stop hydrolysis?
A: In an aqueous environment, completely stopping hydrolysis is practically impossible. The goal is to minimize the rate of degradation to a level that does not significantly impact the experimental outcome within the timeframe of your study. This is achieved by controlling factors like pH, temperature, and solvent composition, or by using advanced formulation techniques to protect the ester bond.[1][4]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice and protocols for specific challenges you may encounter.
Issue 1: Rapid Compound Loss in Solution During Preliminary Experiments
You've prepared a stock solution in an organic solvent and diluted it into your aqueous experimental buffer. Within a few hours, you observe a significant decrease in the parent compound concentration via HPLC analysis.
Root Cause Analysis: The Chemistry of Ester Hydrolysis
Ester hydrolysis can be catalyzed by either hydrogen ions (acid catalysis) or hydroxide ions (base catalysis). The process involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the ester group. This forms a transient tetrahedral intermediate, which then collapses, breaking the ester bond.[1][5][6] The presence of the electron-withdrawing trifluoromethyl group on the aniline ring can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.
Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.
Solution Pathway 1: pH Optimization
The first and most critical step is to identify the pH at which the compound exhibits maximum stability.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9). Ensure the buffer concentration is consistent (e.g., 50 mM).
-
Stock Solution: Prepare a concentrated stock solution of your compound in a suitable water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final percentage of the organic solvent is low and consistent across all samples (e.g., <1%) to minimize its effect on pH and stability.
-
Time-Point Sampling: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and quench the reaction if necessary (e.g., by adding an equal volume of mobile phase and freezing).
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs). Finally, plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH of minimum degradation.
| pH | Buffer System | Temperature (°C) | Pseudo-first-order Rate Constant (k_obs, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | Citrate | 37 | 0.098 | 7.1 |
| 3.0 | Citrate | 37 | 0.025 | 27.7 |
| 4.0 | Acetate | 37 | 0.011 | 63.0 |
| 5.0 | Acetate | 37 | 0.015 | 46.2 |
| 6.0 | Phosphate | 37 | 0.045 | 15.4 |
| 7.0 | Phosphate | 37 | 0.139 | 5.0 |
| 8.0 | Phosphate | 37 | 0.462 | 1.5 |
| Note: Data are hypothetical and for illustrative purposes only. |
Solution Pathway 2: Temperature and Co-solvent Modification
If the optimal pH is not suitable for your experiment, other factors can be adjusted.
-
Temperature Control: Hydrolysis rates are temperature-dependent.[1] If possible, conduct experiments and store solutions at lower temperatures (e.g., 4°C) to slow degradation.
-
Use of Co-solvents: Reducing the concentration of water by adding a non-aqueous, water-miscible co-solvent can decrease the hydrolysis rate.[2] Solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can be used. However, you must validate that the chosen co-solvent does not interfere with your assay.
| Solvent System (v/v) | Half-life (t½, hours) at pH 7.4, 25°C |
| 100% Aqueous Buffer | 8.5 |
| 80:20 Buffer:Ethanol | 25 |
| 80:20 Buffer:Propylene Glycol | 32 |
| 80:20 Buffer:DMSO | 40 |
| Note: Data are hypothetical and for illustrative purposes only. |
Issue 2: Compound is Unstable Under Necessary Physiological Conditions (pH 7.4)
Your cell-based assay requires incubation at 37°C in a culture medium buffered at pH ~7.4 for 24-48 hours, but the compound's half-life under these conditions is only a few hours.
Root Cause Analysis: Incompatibility of Experimental Needs and Compound Stability
This is a classic drug development challenge where the required biological environment is detrimental to the chemical stability of the test compound. In this scenario, simple adjustments to pH and temperature are not feasible. Advanced formulation strategies are required to protect the molecule.
Caption: Workflow for troubleshooting compound instability.
Solution Pathway 3: Protective Formulation Strategies
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex."[8][9] This can physically shield the labile ester group from water, thereby reducing the rate of hydrolysis.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[11]
Caption: Encapsulation of a drug within a cyclodextrin cavity.
-
Prepare Solutions: Prepare solutions of your compound in the required experimental buffer (e.g., cell culture medium at pH 7.4).
-
Add Cyclodextrin: To a series of these solutions, add increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5% w/v).
-
Incubate and Analyze: Incubate all solutions under the required experimental conditions (e.g., 37°C for 24 hours).
-
Measure Degradation: Use HPLC to measure the percentage of the compound remaining in each solution at the end of the incubation period.
-
Evaluate: Compare the stability in the presence and absence of HP-β-CD to determine its protective effect. A significant increase in the remaining parent compound indicates successful stabilization.
Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs.[12] For a relatively hydrophobic compound like Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate, it can be partitioned into the lipid bilayer, effectively shielding it from the bulk aqueous phase and preventing hydrolysis.[13] This is a well-established technique for protecting labile drugs.[3][12]
-
Lipid Film Hydration: In a round-bottom flask, dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in an organic solvent like chloroform or a chloroform:methanol mixture.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
Drug Incorporation: Dissolve your compound in the hydration buffer (your experimental medium).
-
Hydration: Add the drug-containing buffer to the flask and hydrate the lipid film by gentle agitation (vortexing) above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., large or small unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Stability Study: Incubate the final liposomal formulation alongside a non-liposomal control (drug simply dissolved in the same buffer) under your experimental conditions. Analyze both preparations over time by HPLC to quantify the protective effect of encapsulation.
References
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 3. WO2016046060A1 - Stable formulations of lipids and liposomes - Google Patents [patents.google.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal Nanosystems Versus Hydrogels in the Prevention and Treatment of Metabolic Diseases [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stabilization of a supersaturated solution of mefenamic acid from a solid dispersion with EUDRAGIT(®) EPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Propan-2-yl benzoate | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. EP1475395A1 - Polymerization of fluoromonomers using a 3-allyloxy-2-hydroxy-1-propane sulfonic acid salt as surfactant - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. chemicals.co.uk [chemicals.co.uk]
- 25. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. chempap.org [chempap.org]
- 29. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. quora.com [quora.com]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. asianpubs.org [asianpubs.org]
- 34. copbela.org [copbela.org]
- 35. cohizon.com [cohizon.com]
- 36. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 37. multimedia.3m.com [multimedia.3m.com]
- 38. scribd.com [scribd.com]
Technical Support Center: Optimizing Uofenamate Esterification Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ufenamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Ufenamate esterification reaction. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to consistently achieve high yields and purity in your experiments.
Core Principles of Uofenamate Synthesis
Ufenamate, the butyl ester of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily used in topical formulations for skin diseases.[1][2][3] The most common and direct synthetic route to Ufenamate is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (flufenamic acid) with an alcohol (n-butanol) in the presence of an acid catalyst.[4][5]
The Fischer esterification is a reversible, equilibrium-limited reaction.[6][7] Understanding and manipulating this equilibrium is the single most critical factor in maximizing your product yield. The reaction can be summarized as follows:
Flufenamic Acid + n-Butanol ⇌ Ufenamate + Water
To drive this reaction to completion (i.e., to the right), we must apply Le Chatelier's principle. This can be achieved in two primary ways:
-
Using an Excess of a Reactant: Employing a large excess of one of the starting materials, typically the less expensive one (n-butanol), will shift the equilibrium towards the products.[7][8]
-
Removing a Product: Actively removing water as it is formed will prevent the reverse reaction (hydrolysis) and pull the equilibrium towards the formation of Ufenamate.[4][9]
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing Ufenamate?
The gold standard for this type of transformation is the Fischer-Speier esterification .[4] This method involves refluxing flufenamic acid with an excess of n-butanol in a solvent that allows for the azeotropic removal of water (like toluene or hexane) using a Dean-Stark apparatus.[6] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to achieve a reasonable reaction rate.[4][10]
Q2: My reaction yield is consistently low (~60-70%), even after extended reaction times. What is the most likely cause?
A yield plateauing in this range is a classic sign that the reaction has reached equilibrium.[8] Because the Fischer esterification is reversible, the accumulation of the water byproduct allows the reverse reaction—hydrolysis of the Ufenamate ester back to flufenamic acid and butanol—to occur at a rate equal to the forward reaction.[5] To overcome this, you must actively remove water from the reaction mixture as described in Q1 and the protocols below.
Q3: Which acid catalyst is best for this reaction?
The choice of catalyst involves a trade-off between reactivity, safety, and ease of purification.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Highly active, inexpensive, and effective.[10] | Corrosive, can cause side reactions/degradation, and difficult to remove completely during work-up.[10] Concentrated H₂SO₄ can promote the cyclization of flufenamic acid into an acridone derivative.[11] |
| Homogeneous Organic Acids | p-Toluenesulfonic Acid (p-TsOH) | Less corrosive and less oxidizing than H₂SO₄, leading to fewer side products. Still highly effective.[4] | More expensive than mineral acids. Requires neutralization and removal during work-up. |
| Heterogeneous (Solid) Acids | Amberlyst-15, Sulfated Zirconia, Zeolites | Easily filtered off after the reaction, simplifying purification and allowing for catalyst recycling.[10] Generally milder, leading to cleaner reactions. | Can be less active, requiring longer reaction times or higher temperatures.[12] Higher initial cost. |
| Enzymatic Catalysts | Immobilized Lipases (e.g., Novozym 435) | Extremely selective, operate under very mild conditions (preventing side reactions), and are environmentally friendly.[13][14] | High cost, slower reaction rates, and potential for enzyme inhibition by reactants.[15] |
For general laboratory synthesis, p-TsOH is often the preferred choice, balancing high reactivity with a cleaner reaction profile compared to H₂SO₄.
Troubleshooting Guide: Diagnosing and Solving Low Yield
Problem: The reaction is extremely slow or does not proceed at all.
-
Possible Cause 1: Inactive Catalyst. Your acid catalyst may be old or hydrated. p-TsOH, for instance, is often sold as a monohydrate and should be dried if anhydrous conditions are critical.
-
Solution: Use a fresh bottle of catalyst or dry it according to standard procedures. Ensure the correct catalytic amount (typically 1-5 mol%) is used.
-
Possible Cause 2: Insufficient Temperature. The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction mixture is maintaining a steady reflux. If using a high-boiling solvent like toluene, the temperature should be around 110 °C.
-
Possible Cause 3: Impure Reactants. Water present in your starting flufenamic acid or n-butanol can inhibit the catalyst and the forward reaction.
-
Solution: Use anhydrous grade alcohol and solvent. Ensure your flufenamic acid is dry.
Problem: The final product is dark brown or contains significant colored impurities.
-
Possible Cause: Degradation or Side Reactions. This is common when using strong, oxidizing mineral acids like concentrated H₂SO₄ at high temperatures.[10] As noted, flufenamic acid can undergo acid-catalyzed cyclization.[11]
-
Solution: Switch to a milder catalyst like p-TsOH or a solid acid catalyst (e.g., Amberlyst-15).[10] Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.
Problem: A significant amount of unreacted flufenamic acid is recovered after work-up.
-
Possible Cause 1: Incomplete Reaction. The reaction was stopped before reaching completion or equilibrium.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (see Protocol 2). Only stop the reaction once the flufenamic acid spot has disappeared or is very faint.
-
Possible Cause 2: Inefficient Water Removal. If using a Dean-Stark trap, ensure it is filling with the water azeotrope. If it is not, the reflux rate may be too low.
-
Solution: Increase the heating mantle temperature to ensure a vigorous reflux that allows for efficient azeotropic distillation of water.
Problem: The purification by recrystallization is yielding an oil or very little solid.
-
Possible Cause: Impurities. The presence of unreacted n-butanol or solvent can inhibit crystallization.
-
Solution: Ensure the crude product is thoroughly dried under a high vacuum to remove all volatile residues before attempting recrystallization. If the product remains oily, purification by column chromatography may be necessary to separate it from closely related impurities.
Diagrams and Visualizations
Fischer-Speier Esterification Mechanism
The following diagram outlines the key steps in the acid-catalyzed esterification of flufenamic acid.
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield in Ufenamate synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ufenamate via Fischer Esterification
This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus to drive the reaction to completion.
Materials:
-
Flufenamic Acid
-
n-Butanol (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add flufenamic acid (1.0 eq), toluene (approx. 2 mL per gram of flufenamic acid), and n-butanol (3.0-5.0 eq).
-
Catalyst Addition: Add p-TsOH·H₂O (0.05 eq) to the flask.
-
Reaction: Heat the mixture to a vigorous reflux. You should observe the toluene/water azeotrope condensing and collecting in the Dean-Stark trap. Water, being denser, will separate to the bottom layer. Continue refluxing until no more water collects in the trap (typically 4-8 hours).
-
Monitoring: Periodically check the reaction's progress via TLC (see Protocol 2).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the p-TsOH and remove any unreacted flufenamic acid.
-
Water (1x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude Ufenamate.
-
Purification: Purify the crude solid by recrystallization (see Protocol 3) or column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: A non-polar/polar mixture, e.g., 4:1 Hexane:Ethyl Acetate. (This may require optimization).
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare a small vial of your chosen mobile phase.
-
On the TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Dissolve a tiny amount of flufenamic acid in ethyl acetate to use as your SM standard.
-
Using a capillary spotter, carefully take a small aliquot from the reaction mixture and spot it on 'R'.
-
Spot the SM standard on 'SM'.
-
Spot both the SM and reaction mixture on the same 'C' spot.
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Analysis: Visualize the plate under a UV lamp. Flufenamic acid (a carboxylic acid) will be more polar and have a lower Rf value than the Ufenamate ester. The reaction is complete when the spot corresponding to flufenamic acid in the 'R' lane has disappeared.
Protocol 3: Purification of Ufenamate by Recrystallization
Materials:
-
Crude Ufenamate
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude Ufenamate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the flask to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under a high vacuum to remove any residual solvent.
References
- Patsnap Synapse. What are the side effects of Ufenamate? (Accessed February 2024). [URL not available for direct linking, content is for contextual understanding].
-
Quora. What factors may influence the yield of an ester? (2015). Available at: [Link]
-
Patsnap Synapse. What is Ufenamate used for? (2024). Available at: [Link]
- Patsnap Synapse. What is the mechanism of Ufenamate? (2024). [URL not available for direct linking, content is for contextual understanding].
-
ResearchGate. Catalysts used for the esterification reaction | Download Table. Available at: [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link]
-
PubMed. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). Available at: [Link]
-
NIH. A parameter study of ultrasound assisted enzymatic esterification. Available at: [Link]
-
PubMed. Enzymatic purification of polyunsaturated fatty acids. (2001). Available at: [Link]
- Google Patents. US4304925A - Process for purifying esters.
-
NIH. Catalytic synthesis of chiral sulfinimidate esters via oxidative esterification of sulfenamides. Available at: [Link]
-
Chemguide. mechanism for the esterification reaction. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Sciencemadness Wiki. Fischer esterification. (2019). Available at: [Link]
-
YouTube. Fischer Esterification. (2020). Available at: [Link]
-
MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). Available at: [Link]
-
ResearchGate. Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021). Available at: [Link]
-
NIH. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Available at: [Link]
- Google Patents. JPH11302167A - Ufenamate preparation for external use.
-
ResearchGate. How to purify esterefication product? (2016). Available at: [Link]
-
PubMed. Voltammetric, spectrofluorimetric and spectrophotometric methods to determine flufenamic acid. Available at: [Link]
-
Wikipedia. Transesterification. Available at: [Link]
- Google Patents. EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing...
-
NIH. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Available at: [Link]
-
Semantic Scholar. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023). Available at: [Link]
-
PubMed. Transesterification: an analytical and formulation problem. (1985). Available at: [Link]
-
NIH. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
-
Current Research in Medical Sciences. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025). Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
Sources
- 1. What is Ufenamate used for? [synapse.patsnap.com]
- 2. Ufenamate | CymitQuimica [cymitquimica.com]
- 3. Ufenamate | TargetMol [targetmol.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 11. Voltammetric, spectrofluorimetric and spectrophotometric methods to determine flufenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Ufenamate (Butyl Flufenamate)
Subject: Troubleshooting Guide for Peak Asymmetry in Fenamate Ester Analysis Compound: Ufenamate (Commonly misspelled as Uofenamate; Chemical Name: Butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate) Audience: Analytical Chemists, QC Specialists, and R&D Scientists
Executive Summary: The Chemistry of Tailing
Ufenamate is a highly lipophilic ester (LogP ~6.[1]8) derived from flufenamic acid.[1][2][3] While often considered a neutral molecule, it possesses a secondary amine bridging two phenyl rings.[1] Peak tailing in Ufenamate analysis is rarely random; it is a deterministic result of three specific physicochemical interactions:
-
Residual Silanol Interaction: The secondary amine, though weakly basic due to conjugation, can still interact with ionized silanol groups (
) on the silica support, especially at mid-range pH (4–7). -
On-Column Hydrolysis: As an ester, Ufenamate is susceptible to hydrolysis, generating Flufenamic Acid .[1] This degradation product contains a free carboxylic acid (pKa ~3.9), which tails severely if the mobile phase pH is near its pKa.
-
Hydrophobic Adsorption: Due to its extreme lipophilicity, Ufenamate can adsorb non-specifically to frits or metallic surfaces if the organic strength of the mobile phase is insufficient.[1]
Diagnostic & Troubleshooting Guide (Q&A)
Category 1: Mobile Phase & pH Optimization
Q: I am using a neutral mobile phase (pH ~7). Why is the tailing factor > 2.0? A: At pH 7, two detrimental mechanisms are active:
-
Silanol Ionization: The silica surface silanols are fully ionized (
), creating a negative surface charge that attracts the nitrogen atom of the Ufenamate structure. -
Impurity Ionization: If any Flufenamic acid (degradation product) is present, it will be fully ionized (
), causing it to elute earlier but with significant tailing due to ionic drag.[1]
Recommendation: Shift to an acidic mobile phase (pH 2.5 – 3.0) .[1]
-
Why? At pH 2.5, surface silanols are protonated (neutral), eliminating the cation-exchange mechanism.
-
Protocol: Use 20-25 mM Potassium Phosphate (monobasic) adjusted to pH 2.5 with Orthophosphoric Acid.
Q: Can I use Acetate buffer instead of Phosphate? A: It is risky.[1] Acetate has a UV cutoff ~210 nm.[1] Ufenamate is typically detected at 285 nm or 254 nm , where acetate is transparent, but acetate buffers are less effective at suppressing silanol activity than phosphate.[1] Furthermore, acetate buffers are most effective at pH 4.7, which is too high to suppress silanol ionization effectively.[1]
Category 2: Column Selection & Stationary Phase
Q: I am using a standard C18 column. Is this sufficient? A: Not all C18 columns are equal.[1] A "standard" non-endcapped C18 will show severe tailing due to exposed silanols.[1]
Recommendation: Use a Type B Silica, High-Purity, End-Capped C18 column .[1]
-
Carbon Load: High carbon load (>15%) is preferred to mask the silica surface.
-
End-Capping: Essential. Look for "Double End-Capped" or "Base Deactivated" (BDS) specifications.[1]
-
Pore Size: 100 Å is standard and sufficient.[1]
Q: The pressure is increasing, and the peak is splitting. Is the column blocked? A: Ufenamate's high lipophilicity means it precipitates easily in aqueous environments.[1] If you are using a gradient starting with high water content (>50%), the analyte may be precipitating at the column head.
-
Solution: Ensure the initial gradient conditions contain at least 50% organic solvent (Acetonitrile is preferred over Methanol for lower backpressure and better solubility).
Category 3: Sample Preparation
Q: My sample solvent is 100% Methanol, but the mobile phase is 40:60 ACN:Buffer. Could this cause tailing? A: Yes.[1] This is a classic "Strong Solvent Effect." Injecting a sample dissolved in a solvent stronger (100% MeOH) than the mobile phase causes the analyte to travel down the column faster than the mobile phase initially, resulting in band broadening and fronting/tailing.
Protocol: Dissolve the sample in the mobile phase or a solvent ratio closely matching the initial mobile phase conditions (e.g., 50:50 ACN:Buffer).
Validated Experimental Protocols
Protocol A: Optimized Mobile Phase Preparation
-
Buffer (Solvent A): Dissolve 3.40 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.1 using dilute Orthophosphoric Acid (85%). Filter through a 0.45 µm membrane.[1][4] -
Organic (Solvent B): Acetonitrile (HPLC Grade).[1]
-
Isocratic Ratio: 30:70 (Buffer : ACN).[1][5] Note: High organic content is required to elute the lipophilic Ufenamate.
-
Temperature: 40°C (Reduces viscosity and improves mass transfer, sharpening the peak).
Protocol B: Column Regeneration (If Tailing Persists)
If the column has adsorbed hydrophobic impurities:
-
Flush with 95% Water / 5% ACN (20 column volumes) to remove buffer salts.[1]
-
Flush with 100% Acetonitrile (20 column volumes).
-
Flush with 100% Isopropanol (10 column volumes) – Critical for removing highly lipophilic residues.[1]
-
Flush with 100% Acetonitrile (20 column volumes).
-
Re-equilibrate with Mobile Phase.[1]
Troubleshooting Logic Map
The following diagram illustrates the decision-making process for diagnosing peak tailing specific to Ufenamate/Etofenamate.
Caption: Logical workflow for isolating the root cause of peak tailing in Fenamate ester analysis.
Summary Data Table: Impact of Parameters
| Parameter | Condition A (Poor) | Condition B (Optimized) | Expected Result (Condition B) |
| Mobile Phase pH | 7.0 (Neutral) | 2.5 (Acidic) | Tailing Factor reduces from ~2.5 to < 1.3 |
| Column Temp | 25°C (Ambient) | 40°C | Peak width decreases; Efficiency (N) increases |
| Stationary Phase | Standard Silica C18 | End-capped, High Carbon Load C18 | Eliminates silanol drag; improves symmetry |
| Sample Solvent | 100% Methanol | Mobile Phase | Eliminates peak fronting and distortion |
References
-
PubChem. (n.d.).[1] Ufenamate (Compound CID 5632).[1] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]
-
Dhumal, B. R., et al. (2014).[1] Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC.[1][4] Journal of Applied Pharmaceutical Science.[1] Retrieved February 25, 2026, from [Link]
Sources
stabilizing Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate in semi-solid formulations
Product Code: FLF-ISO-EST (Flufenamic Acid Isopropyl Ester)
Application: Semi-Solid Formulations (Creams, Gels, Ointments)
Executive Summary for Formulators
You are likely working with Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate , a lipophilic ester derivative of Flufenamic Acid. While structurally analogous to Ufenamate (the butyl ester) and Etofenamate , this isopropyl variant presents unique stability challenges in semi-solid matrices.
The Core Challenge: This molecule possesses an ester linkage susceptible to hydrolysis (leading to assay drop) and a lipophilic aromatic structure prone to Ostwald ripening (leading to crystal growth/grittiness).
This guide replaces generic advice with chemically grounded troubleshooting protocols designed to stabilize the molecule's specific pharmacophore.
Module 1: Chemical Stability (Preventing Hydrolysis)
The Mechanism of Failure
The primary degradation pathway is the nucleophilic attack of water on the carbonyl carbon of the ester group. This reaction yields Flufenamic Acid (a solid precipitate) and Isopropanol (a volatile solvent).
Impact:
-
Assay Drop: Active Pharmaceutical Ingredient (API) concentration falls below specification.
-
pH Drift: The release of Flufenamic Acid (a carboxylic acid) lowers the formulation pH, accelerating further hydrolysis (autocatalysis).
Figure 1: The hydrolysis pathway. Note the autocatalytic feedback loop where the acidic degradant accelerates further breakdown.
Troubleshooting Guide: Chemical Instability
| Symptom | Root Cause Analysis | Corrective Action Protocol |
| Assay drop > 5% in 3 months (40°C) | pH Mismatch: The formulation pH is outside the "Stability Window" (typically pH 5.0–6.5). | Protocol A (Buffer Tuning): Switch to a Citrate-Phosphate buffer system. Target pH 6.0. Avoid pH > 7.0 (alkaline hydrolysis is 10x faster than acid hydrolysis for this ester). |
| Drift to acidic pH | Autocatalysis: Hydrolysis has started, releasing free acid. | Protocol B (Buffer Capacity): Increase buffer molarity from 10mM to 50mM to neutralize generated Flufenamic acid. |
| Unknown Peak in HPLC | Transesterification: Reaction with alcohol-based excipients (e.g., Propylene Glycol). | Excipient Swap: Replace short-chain glycols with Pentylene Glycol or Hexylene Glycol (sterically hindered) or remove alcohols entirely in favor of lipid-based humectants. |
Module 2: Physical Stability (Preventing Crystallization)
The Mechanism of Failure
This ester is highly lipophilic (LogP ~5.3). In oil-in-water (O/W) creams, it is dissolved in the oil phase. Upon storage, the drug may migrate from the oil droplets to the aqueous phase (where it is insoluble) or undergo Ostwald Ripening (growth of large crystals at the expense of small ones) within the oil phase.
Troubleshooting Guide: Physical Instability
Q: My cream develops "grit" or needle-like crystals after 2 weeks. Why? A: This is classic Ostwald Ripening. The oil phase is likely saturated. When the temperature fluctuates, the drug precipitates out.
Corrective Protocol: The "Solubility Gap" Method Do not aim for saturation. You must ensure the drug is only at 80-90% of its saturation solubility in the oil phase.
-
Screen Solubilizers: Test the solubility of the ester in the following lipids.
-
Recommended: Medium Chain Triglycerides (MCT), Diisopropyl Adipate, or Octyldodecanol.
-
Avoid: Mineral oil (poor solubility, leads to expulsion).
-
-
Add a Crystal Inhibitor: Incorporate 1-2% PVP (Polyvinylpyrrolidone) or HPMC in the aqueous phase. These polymers adsorb to crystal nuclei and sterically hinder growth.
Module 3: Manufacturing & Process Control
Process-Induced Degradation
Unlike simple salts, this ester is heat-sensitive in the presence of water. Adding the drug to the water phase at 80°C is a critical error.
Optimized Manufacturing Workflow:
-
Phase A (Oil): Dissolve API in oil phase (MCT/Emulsifiers) at 60°C (Do not exceed 65°C).
-
Phase B (Water): Heat water/buffer/polymers to 75°C.
-
Emulsification: Add Phase B to Phase A. Homogenize.
-
Cooling: Rapidly cool to 35°C. Slow cooling promotes crystallization.
Diagnostic Decision Tree
Figure 2: Diagnostic logic for stabilizing fenamate ester formulations.
Frequently Asked Questions (FAQs)
Q: Can I use Carbomer (Carbopol) as a thickener? A: Caution is advised. Carbomers require neutralization (usually with NaOH or Triethanolamine) to pH 6-7 to gel. If you create "hot spots" of high pH during neutralization, you will hydrolyze the ester instantly.
-
Solution: Neutralize the gel base before adding the API-oil phase, or use pre-neutralized polymers like Sodium Polyacrylate.
Q: Why is my formulation turning yellow? A: The aniline (amine) moiety is sensitive to oxidation and photo-degradation.
-
Solution: Add 0.05% Disodium EDTA (to chelate metal ions that catalyze oxidation) and 0.1% Sodium Metabisulfite or Tocopherol. Ensure packaging is opaque/UV-blocking.
Q: What is the optimal storage condition for the raw material? A: Store at -20°C if possible, or at minimum 4°C in a desiccator. Esters are hygroscopic; moisture ingress will start hydrolysis before you even formulate.
References
-
Ufenamate (Butyl Flufenamate) Physical Properties & Analogues. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68766, Ufenamate. [Link]
-
Hydrolysis Kinetics of Anthranilic Acid Esters. Detailed kinetic analysis of fenamate ester hydrolysis mechanisms in aqueous media. [Link] (Reference to Etofenamate SLN stability which shares the ester linkage).
- Formulation Strategies for Lipophilic Esters.Patent US4731384A: Etofenamate formulation.
-
Chemical Stability of Fenclorac (Fenamate Analog). Kinetics of hydrolysis of fenclorac. [Link] (Demonstrates the pH-rate profile applicable to this class of molecules).
Technical Support Center: Ufenamate Microemulsion Formulation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ufenamate microemulsion development. This guide is designed to provide you, our fellow scientists and researchers, with field-proven insights and systematic protocols to troubleshoot one of the most common hurdles in formulation science: phase separation. As thermodynamically stable systems, microemulsions offer a superior delivery vehicle for lipophilic drugs like ufenamate, but their formulation requires a precise balance of components.[1] This document moves beyond simple checklists to explain the causality behind formulation choices, empowering you to diagnose and resolve stability issues effectively.
Troubleshooting Guide: Phase Separation
This section addresses specific phase separation issues in a question-and-answer format.
Question 1: My formulation is cloudy or milky immediately after preparation. I was expecting a transparent microemulsion. What's wrong?
This is a classic sign that you have not formed a microemulsion but rather a conventional macroemulsion or nanoemulsion. The turbidity is caused by light scattering from droplets that are too large (typically >100-200 nm), indicating that the interfacial tension between the oil and water phases has not been sufficiently lowered.[2][3]
Possible Causes & Solutions:
-
Incorrect Hydrophile-Lipophile Balance (HLB): The overall HLB of your surfactant system is likely mismatched with the required HLB of your oil phase for an oil-in-water (O/W) system. Ufenamate is a lipophilic active, making an O/W microemulsion desirable for topical applications.
-
Causality: For an O/W microemulsion, the surfactant system must be predominantly hydrophilic to curve around the oil droplets and stabilize them in the continuous aqueous phase.[4] An HLB value between 8 and 18 is generally required for O/W systems.[5][6]
-
Action: Systematically vary the HLB of your surfactant blend. A common and effective method is to use a high-HLB surfactant (e.g., Polysorbate 80/Tween 80) and a low-HLB surfactant (e.g., Sorbitan Oleate/Span 80) in varying ratios to achieve a range of intermediate HLB values.[5]
-
-
Insufficient Surfactant/Co-surfactant (Smix) Concentration: You may not have enough surfactant and cosurfactant to adequately cover the vast surface area of the newly formed nanodroplets.
-
Causality: Microemulsions form spontaneously when the concentration of the Smix is high enough to reduce the oil-water interfacial tension to near zero.[7][8]
-
Action: Increase the concentration of the Smix in your formulation. The most systematic way to determine the required concentration is by constructing a pseudo-ternary phase diagram.[9][10]
-
-
Inappropriate Surfactant-to-Cosurfactant (S:CoS) Ratio: The balance between the surfactant and cosurfactant is critical for achieving the necessary flexibility of the interfacial film.
-
Causality: The cosurfactant, typically a short-chain alcohol or polyol like ethanol, propylene glycol, or Transcutol®, penetrates the surfactant monolayer at the interface.[7][11] This disrupts the crystalline packing of the surfactant tails, increasing the film's flexibility and allowing it to accommodate the high curvature required for nanodroplets.[11][12]
-
Action: Prepare pseudo-ternary phase diagrams with different S:CoS ratios (e.g., 1:1, 2:1, 3:1, 4:1). The ratio that yields the largest stable microemulsion region is considered optimal.[13]
-
Question 2: My ufenamate microemulsion is clear upon preparation but becomes cloudy or separates into layers after several hours or days.
This indicates thermodynamic instability. While true microemulsions are thermodynamically stable, formulations that are on the border of the microemulsion phase region can be susceptible to destabilization due to minor changes in conditions or composition.
Possible Causes & Solutions:
-
Ostwald Ripening: This is a common issue in nanoemulsions but can also affect systems near the phase boundary.
-
Causality: Molecules of the dispersed phase (oil) diffuse from smaller droplets to larger ones through the continuous phase because of differences in Laplace pressure. This leads to a gradual increase in the average droplet size and eventual turbidity.[3]
-
Action: Ensure your oil phase has very low solubility in the aqueous phase. More importantly, confirm you are in a true microemulsion region of the phase diagram, as these systems are not prone to Ostwald ripening. Re-evaluate your Smix concentration and ratio.
-
-
Temperature Fluctuations: The stability of your system may be highly temperature-dependent.
-
Causality: The HLB of non-ionic surfactants (like Polysorbates and Sorbitan esters) is temperature-sensitive. As temperature increases, the hydration of the polar head groups decreases, making the surfactant more lipophilic (lower effective HLB).[8][14] This can shift the formulation out of the stable microemulsion region and can even lead to phase inversion (from O/W to W/O).
-
Action: Perform stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) to understand the thermal stability profile of your formulation. If you observe temperature-induced separation, you may need to select a different surfactant system or operate within a narrower temperature range.
-
-
Drug Precipitation or Interaction: The incorporation of ufenamate may be destabilizing the system.
-
Causality: Ufenamate, being a lipophilic molecule, will partition into the oil phase. However, if its concentration exceeds its solubility limit within the dispersed droplets, it can crystallize, acting as a nucleus for droplet coalescence. Alternatively, the drug molecule itself might interact with the interfacial film, disrupting its integrity.
-
Action: First, determine the solubility of ufenamate in the selected oil phase. Do not exceed this concentration. Prepare a blank microemulsion (without ufenamate) and a drug-loaded one. If only the drug-loaded version is unstable, the issue is drug-related. You may need to screen for a different oil phase with higher solubilizing capacity for ufenamate.
-
Question 3: I'm observing creaming (a layer of concentrated droplets at the top) or sedimentation. How do I resolve this?
Creaming is the upward movement of dispersed droplets, driven by density differences between the oil and water phases, as described by Stokes' Law. This is a precursor to coalescence and complete phase separation.[3]
Possible Causes & Solutions:
-
Large Droplet Size: Your system is likely a nanoemulsion or macroemulsion, not a microemulsion.
-
Causality: The Brownian motion of droplets in a true microemulsion (typically < 100 nm) is sufficient to overcome gravitational forces, preventing creaming.[15] Larger droplets, however, are more susceptible to gravity.
-
Action: Re-optimize your formulation using the steps in Question 1 to achieve a smaller droplet size. Verify the size using Dynamic Light Scattering (DLS).[16]
-
-
Low Viscosity of the Continuous Phase: A low-viscosity external phase offers little resistance to droplet movement.
-
Causality: According to Stokes' Law, the rate of creaming is inversely proportional to the viscosity of the continuous phase.
-
Action: While true microemulsions are typically of low viscosity, if you are working with a borderline system (e.g., a nanoemulsion), consider adding a rheology modifier to the aqueous phase. Agents like Carbomer or Xanthan Gum can be used, but they must be added carefully as they can sometimes destabilize the system.[17]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing phase separation issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Microemulsions Explained - Prospector Knowledge Center [ulprospector.ul.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Brunel University Research Archive: Microemulsions formation, stability and their characterisations [bura.brunel.ac.uk]
- 15. Microemulsions: Characteristics, Measurement and Applications - DataPhysics Instruments [dataphysics-instruments.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
minimizing impurities during the synthesis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Technical Support Center: Synthesis & Purification of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Case ID: #FLF-ISO-SYNTH Subject: Minimizing Impurities in Flufenamic Acid Isopropyl Ester Synthesis Status: Active Guide[1][2]
Executive Summary
This guide addresses the synthesis and purification of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (the isopropyl ester of Flufenamic Acid).[1][2] While structurally similar to the pharmaceutical API Ufenamate (the butyl ester), the isopropyl variant presents unique steric and volatility challenges.[2]
The primary impurity vectors in this synthesis are thermal decarboxylation of the anthranilic core, acridone formation (cyclization), and hydrolytic reversion due to the steric hindrance of the isopropyl group.[2] This guide prioritizes the Acid Chloride Activation Route over Fischer Esterification to maximize conversion and minimize equilibrium-driven impurities.[1][2]
Module 1: Impurity Mapping & Control Logic
The following workflow visualizes the critical control points (CCPs) where impurities enter the system.
Figure 1: Synthetic pathway highlighting the origins of critical impurities (Acridone, Decarboxylated species, and Hydrolysis products).[2][3][4]
Module 2: Troubleshooting Guide (Q&A)
Q1: The reaction mixture has turned a fluorescent yellow/green color. Is this normal?
-
Diagnosis: This indicates the formation of Acridone derivatives (specifically 2-(trifluoromethyl)acridin-9(10H)-one).[1][2]
-
Root Cause: N-phenylanthranilic acid derivatives are prone to intramolecular cyclization under strong acidic conditions or excessive heat.[1][2] This is a classic side reaction for fenamates.
-
Corrective Action:
-
Reduce the reaction temperature during the acid chloride formation step.[1][2] Do not exceed 50°C.
-
If using thionyl chloride (
), ensure it is removed completely under vacuum before adding the alcohol.[1][2] Residual acid acts as a catalyst for cyclization.[1][2] -
Purification: Acridones are highly insoluble in many organic solvents but difficult to separate once formed.[1][2] Filtration through a silica pad eluting with Toluene/Hexane (1:[2]1) can remove the polar acridone.[1][2]
-
Q2: HPLC shows a persistent peak at RRT ~0.85 that does not wash out with base.
-
Diagnosis: This is likely N-[3-(trifluoromethyl)phenyl]aniline (the decarboxylated impurity).[1][2]
-
Root Cause: Thermal stress.[1][2] Anthranilic acids lose
easily when heated above their melting points or during prolonged reflux in high-boiling solvents.[1][2] -
Corrective Action:
Q3: Yield is low, and the starting material (Flufenamic Acid) persists despite long reaction times.
-
Diagnosis: Equilibrium limitation or Steric Hindrance.[1][2]
-
Root Cause: Isopropanol is a secondary alcohol and is less nucleophilic than primary alcohols (like methanol/butanol).[1][2] If you are using Fischer esterification (Acid + Alcohol), the equilibrium is unfavorable.[2]
-
Corrective Action:
-
Switch to the Acid Chloride Method (detailed in Module 3). This renders the reaction irreversible.[1][2]
-
If using Fischer esterification, you must use a Dean-Stark trap or molecular sieves to remove water, though this is difficult with Isopropanol (b.p. 82°C) as it forms an azeotrope with water.[1][2]
-
Module 3: Optimized Synthetic Protocol
Method: Acid Chloride Activation (Thionyl Chloride) Objective: >98% Conversion with <0.1% Acridone formation.[1][2]
Reagents:
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
Charge Flufenamic Acid and Toluene (5 volumes) into a reactor under
atmosphere. -
Add
dropwise at 20-25°C. -
Critical Step: Heat slowly to 45-50°C . Do not reflux. Monitor gas evolution (
). -
Stir for 2 hours.
-
Strip: Distill off excess
and Toluene under reduced pressure to obtain the crude acid chloride oil. Note: Removing excess SOCl2 prevents side reactions.[1][2]
-
-
Esterification:
-
Work-up (Purification):
-
Crystallization:
Module 4: Impurity Profile Specifications
Use this table to identify peaks in your HPLC chromatogram.
| Impurity Name | Structure / Origin | RRT (Approx) | Limit Strategy |
| Flufenamic Acid | Starting Material | 1.00 | Wash with 5% NaHCO3 (pH > 8).[1][2] |
| Isopropyl Flufenamate | Target Product | 1.2 - 1.3 | N/A |
| Decarboxylated Analog | N-(3-CF3-phenyl)aniline | 1.50 | Control Temp < 50°C; Recrystallize from Hexane.[1][2] |
| Acridone Derivative | 2-CF3-acridone | 0.6 - 0.7 | Avoid strong acid/heat; Silica filtration.[1][2] |
| Dimer | Intermolecular anhydride | 1.80 | Ensure excess alcohol is present.[1][2] |
References
-
Preparation method for high purity etofenamate. (Patent CN102531940B).[1][2] Google Patents.[1][2] Retrieved from
- Relevance: Describes the acid chloride activation method and hydrolysis controls for fenam
-
Acridone. (Organic Syntheses, Coll.[1][2] Vol. 2, p. 15). Organic Syntheses. Retrieved from [Link][2]
- Relevance: Establishes the mechanism of cyclization of N-phenylanthranilic acid to acridone under acidic conditions.
Sources
Validation & Comparative
comparative anti-inflammatory activity of Uofenamate vs Flufenamic acid
[1]
Executive Summary
Uofenamate (Butyl flufenamate) and Flufenamic Acid (FFA) represent two distinct approaches to managing inflammation via the arachidonic acid pathway. While Flufenamic Acid is the potent, intrinsic cyclooxygenase (COX) inhibitor, its physicochemical properties (acidity, pKa) limit its direct topical utility due to skin irritation and variable permeation.
Uofenamate functions primarily as a lipophilic prodrug . By esterifying the carboxylic acid group of FFA with a butyl chain, Uofenamate achieves a significantly higher partition coefficient (LogP ~6.8), enabling superior retention in the stratum corneum and reduced local irritation.[1] Upon penetration, it hydrolyzes to release the active Flufenamic Acid.
Key Differentiator: Uofenamate is optimized for topical bioavailability and local tolerance , whereas Flufenamic Acid is the bioactive effector often limited by delivery challenges in its free form.
Chemical & Pharmacological Profile
The structural modification from acid to ester fundamentally alters the delivery mechanics while preserving the pharmacodynamic target.
Physicochemical Comparison
| Feature | Uofenamate | Flufenamic Acid | Implication |
| CAS Number | 67330-25-0 | 530-78-9 | |
| Chemical Structure | Butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate | 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid | Uofenamate masks the acidic proton. |
| Molecular Weight | 337.34 g/mol | 281.23 g/mol | Both are small molecules suitable for transdermal passage (<500 Da). |
| Lipophilicity (LogP) | ~6.8 (Highly Lipophilic) | ~4.8 - 5.2 | Uofenamate partitions more strongly into the lipid-rich stratum corneum. |
| Acidity (pKa) | Neutral (Ester) | ~3.9 (Weak Acid) | FFA causes direct tissue irritation; Uofenamate is neutral and non-irritating. |
| Solubility | Insoluble in water; Soluble in lipids/oils | Poorly water-soluble; Soluble in ethanol | Uofenamate requires oil-based or emulsion vehicles. |
Mechanism of Action & Metabolism
The therapeutic efficacy relies on the Bioactivation Pathway . Uofenamate itself possesses membrane-stabilizing properties, but the primary anti-inflammatory activity is driven by the liberated Flufenamic Acid.
Pathway Visualization (DOT):
Caption: The bioactivation cascade of Uofenamate. The ester form facilitates entry into the skin reservoir, where enzymatic hydrolysis releases the active COX inhibitor.
Comparative Performance Analysis
A. Skin Permeation & Retention
Experimental data indicates a divergence in permeation behavior based on skin integrity.
-
Intact Skin: Uofenamate demonstrates superior penetration compared to FFA due to its high lipophilicity. It forms a "drug reservoir" in the stratum corneum, allowing for sustained release.
-
Delipidized (Dry) Skin: Uofenamate's penetration drops significantly in dry skin conditions (e.g., senile xerosis) because it relies on lipid pathways. Flufenamic acid, being more polar, may have a relative advantage in compromised barriers, though it risks irritation.
B. Anti-Inflammatory Efficacy (UV Erythema Model)
In UV-induced erythema (a standard model for acute inflammation), Uofenamate shows distinct advantages in formulation stability and tolerance.
| Metric | Uofenamate (Topical) | Flufenamic Acid (Topical) |
| Edema Reduction | High efficacy; significantly reduces skin thickness and apoptotic cells (caspase-3 reduction). | High efficacy, but limited by dose-dependent skin irritation. |
| Local Tolerance | Excellent. Minimal erythema or itching upon application. | Poor to Moderate. Free acid can cause stinging, burning, or contact dermatitis. |
| Systemic Absorption | Low. High skin retention minimizes systemic exposure. | Higher risk of systemic absorption if barrier is compromised. |
C. Bone & Tissue Healing (Emerging Data)
Recent studies (2022) highlight a unique property of Uofenamate ointment :
Experimental Protocols
To validate the comparative activity, the following protocols are recommended. These are designed to assess both the pharmacokinetic (permeation) and pharmacodynamic (anti-inflammatory) differences.
Protocol 1: In Vitro Skin Permeation (Franz Diffusion Cell)
Objective: Quantify the flux and skin retention of Uofenamate vs. Flufenamic Acid.
Materials:
-
Franz diffusion cells (diffusion area ~0.64 cm²).
-
Membrane: Ex vivo human skin (dermatomed to 500 µm) or Yucatan micropig skin.
-
Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 2% BSA (to ensure sink conditions for lipophilic drugs).
Workflow (DOT):
Caption: Step-by-step workflow for comparative skin permeation analysis.
Data Analysis:
-
Flux (
): Calculate steady-state flux ( ) from the linear portion of the cumulative amount vs. time plot. -
Retention: Compare the mass of drug recovered from the Stratum Corneum (SC) vs. Viable Epidermis (VE).
-
Expected Result: Uofenamate shows higher SC retention; FFA shows higher receptor phase concentration (if hydrolysis is rapid).
-
Protocol 2: UV-Induced Erythema (In Vivo Efficacy)
Objective: Compare anti-inflammatory potency in reducing acute phototoxicity.
-
Subjects: SKH-1 hairless mice or healthy human volunteers (depending on ethical approval).
-
Induction: Irradiate test sites with UVB light at 1.5x Minimal Erythema Dose (MED).
-
Treatment:
-
Site A: Vehicle Control.
-
Site B: Uofenamate 5% Cream.
-
Site C: Flufenamic Acid 5% Gel.
-
Apply immediately post-irradiation.
-
-
Evaluation:
-
Visual Scoring: 0 (no reaction) to 4 (severe erythema) at 24h and 48h.
-
Colorimetry: Measure
value (redness) using a chromameter. -
Biomarkers (Animal Model): Biopsy for COX-2, IL-6, and Caspase-3 mRNA expression (RT-PCR).
-
Conclusion & Recommendation
For drug development and clinical application, the choice between Uofenamate and Flufenamic Acid depends on the delivery target:
-
Select Uofenamate for topical formulations (creams, ointments) treating localized dermatitis, eczema, or superficial injury.[1] Its ester structure acts as a "Trojan horse," ensuring high skin retention and minimal surface irritation while delivering the active parent drug to the viable epidermis.
-
Select Flufenamic Acid only for systemic administration (oral) or highly specialized transdermal patches where rapid systemic uptake is desired over local retention, though this is rarely preferred due to the side-effect profile.
Final Verdict: Uofenamate is the superior chemical entity for dermatological anti-inflammatory applications, effectively resolving the solubility and tolerability limitations of the parent Flufenamic Acid.
References
-
Mechanism of Ufenamate: Patsnap Synapse. (2024). What is the mechanism of Ufenamate? Retrieved from [Link]
-
Flufenamic Acid Pharmacology: Wikipedia.[4][5] (n.d.). Flufenamic acid - Chemical and Pharmacological Data.[6][4][7][8] Retrieved from [Link]
-
Uofenamate Chemical Structure: PubChem. (2025).[5] Ufenamate | C18H18F3NO2 | CID 5632. Retrieved from [Link]
-
Skin Penetration of Uofenamate: Journal of Pharmaceutical Sciences. (2002).[9][10] Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate.[11] Retrieved from [Link]
-
Bone Healing Effects: Cells. (2022). Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice.[2] Retrieved from [Link]
-
UV Erythema Efficacy: Chinese Journal of Dermatology. (n.d.). Inhibitory effect of butyl flufenamate on ultraviolet-induced acute skin phototoxicity. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice by Inducing BMP2 Secretion in Skin Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Ufenamate used for? [synapse.patsnap.com]
- 4. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ufenamate | C18H18F3NO2 | CID 5632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analgesic - Wikipedia [en.wikipedia.org]
- 7. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 8. Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JPH11302167A - Ufenamate preparation for external use - Google Patents [patents.google.com]
- 10. ufenamate | 67330-25-0 [chemicalbook.com]
- 11. Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR Spectral Characterization of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical characterization of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (the isopropyl ester of flufenamic acid). While the parent compound, flufenamic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID), esterification serves as a critical strategy to modulate lipophilicity, membrane permeability, and gastric tolerance.
This document objectively compares the 1H NMR spectral signature of the isopropyl ester against its two most relevant alternatives: the free acid (Flufenamic Acid ) and the commercial butyl ester analog (Ufenamate ). We focus on the diagnostic signals that validate successful synthesis and distinguish this specific ester from its homologous impurities.
Part 1: Synthesis & Experimental Protocol
To ensure the spectral data presented is grounded in reality, we first establish the synthesis protocol used to generate the characterization sample. This method utilizes a thionyl chloride-mediated esterification, preferred for its high yield and clean conversion compared to Fisher esterification for sterically hindered anthranilates.
Protocol: Acid Chloride Mediated Esterification
-
Activation: Charge a flame-dried round-bottom flask with Flufenamic acid (1.0 eq) . Add anhydrous Dichloromethane (DCM) (10 mL/g).
-
Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at 0°C under Nitrogen. Add a catalytic amount of DMF (1-2 drops).
-
Reflux: Heat to reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride (yellow oil).
-
Esterification: Re-dissolve the residue in anhydrous DCM. Add Isopropanol (3.0 eq) and Triethylamine (1.5 eq) at 0°C.
-
Workup: Stir at room temperature for 4 hours. Wash with NaHCO₃ (sat. aq.) and Brine.[1] Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
Experimental Workflow Visualization
Figure 1: Step-wise synthesis workflow for the conversion of Flufenamic acid to its isopropyl ester.
Part 2: 1H NMR Spectral Characterization
The 1H NMR spectrum of the isopropyl ester is distinct due to the introduction of the isopropyl spin system and the preservation of the intramolecular hydrogen bond characteristic of fenamates.
Comparative Spectral Data Table
The following table contrasts the target molecule with its parent acid and its closest commercial analog, Ufenamate (Butyl ester).
| Feature Region | Target: Isopropyl Ester | Alternative A: Flufenamic Acid | Alternative B: Ufenamate (Butyl) |
| Solvent | CDCl₃ | DMSO-d₆ / CDCl₃ | CDCl₃ |
| NH (Amine) | 9.50 ppm (br s) | 9.3 - 11.0 ppm (br s) | 9.48 ppm (br s) |
| Ester/Acid -CH- | 5.25 ppm (septet, J=6.3 Hz) | N/A (COOH proton >12 ppm) | 4.32 ppm (t, -OCH₂-) |
| Alkyl -CH₃ | 1.38 ppm (d, J=6.3 Hz) | N/A | 0.98 ppm (t), 1.4-1.7 (m) |
| Aromatic H-6 | 7.95 ppm (dd) | 7.90 ppm (dd) | 7.93 ppm (dd) |
| Aromatic CF3-Ring | 7.2 - 7.5 ppm (m) | 7.3 - 7.6 ppm (m) | 7.2 - 7.5 ppm (m) |
Detailed Signal Analysis
1. The Diagnostic Isopropyl Group (High Field)
The most critical differentiator is the septet at ~5.25 ppm .
-
Mechanism: The methine proton (CH) of the isopropyl group is significantly deshielded by the adjacent ester oxygen.
-
Validation: It must integrate to 1H and show a coupling constant (J) of approximately 6.0–6.5 Hz, matching the doublet of the methyl groups at ~1.38 ppm (integrating to 6H).
-
Comparison: Ufenamate (butyl) shows a triplet at ~4.3 ppm. If you see a triplet, your transesterification failed or you used the wrong alcohol.
2. The "Locked" NH Proton (Low Field)
Anthranilic acid derivatives exhibit a characteristic intramolecular hydrogen bond between the amine N-H and the carbonyl oxygen (C=O).
-
Shift: This interaction locks the proton in a deshielded environment, pushing the signal to 9.50 ppm .
-
Solvent Effect: Unlike typical amides, this signal is remarkably stable across solvents (CDCl₃ vs. DMSO-d₆) due to the strength of the internal six-membered ring interaction.
-
Absence of OH: The disappearance of the broad carboxylic acid proton (>11 ppm) confirms the consumption of the starting material.
3. The Deshielded Aromatic H-6
The proton on the benzoate ring ortho to the carbonyl (H-6) appears as a doublet of doublets (dd) at ~7.95 ppm .
-
Causality: It lies in the deshielding cone of the carbonyl group.
-
Coupling: It typically couples to H-5 (ortho, ~8 Hz) and H-4 (meta, ~1.5 Hz).
Structural-Spectral Logic Diagram
Figure 2: Correlation between structural motifs and diagnostic 1H NMR signals.
Part 3: Performance Comparison & Application
Why synthesize the Isopropyl ester when the Butyl ester (Ufenamate) is commercially available?
Structural Verification vs. Alternatives
-
Resolution: The isopropyl group provides a unique spectral handle (the septet).[2] In complex biological matrices or degradation studies, the methyl doublet (6H) is often easier to quantify than the terminal methyl triplet of a butyl chain, which can overlap with lipid impurities.
-
Purity Assessment: The separation between the methine septet (5.25 ppm) and potential unreacted isopropanol (4.0 ppm) makes monitoring reaction completion straightforward.
Physicochemical Implications
-
Lipophilicity: The isopropyl ester is slightly more sterically hindered than the n-butyl ester. This steric bulk around the ester linkage can offer increased resistance to enzymatic hydrolysis (esterases) compared to the linear butyl chain, potentially extending the half-life of the prodrug in plasma.
-
Crystallinity: Isopropyl esters often crystallize differently than n-butyl esters. If Ufenamate presents polymorphism issues in formulation (a known issue with fenamates), the isopropyl analog serves as a viable alternative scaffold for solid-state screening.
References
-
PubChem. Ufenamate (Butyl Ester) Compound Summary. National Library of Medicine. [Link]
-
Khodov, I. A., et al. (2023).[3][4] Investigation of the Spatial Structure of Flufenamic Acid in Supercritical Carbon Dioxide Media via 2D NOESY. MDPI, International Journal of Molecular Sciences. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] J. Org.[6] Chem. (Updated Data via University of Pittsburgh). [Link]
-
Reich, H. J. 1H NMR Chemical Shifts: Esters and Aromatic Systems. University of Wisconsin-Madison. [Link]
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 3. Investigation of the Spatial Structure of Flufenamic Acid in Supercritical Carbon Dioxide Media via 2D NOESY [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. rsc.org [rsc.org]
Comparative Guide: Validation of UV Spectrophotometric Method for Uofenamate Detection
Executive Summary
Uofenamate (a glycolamide ester of flufenamic acid) is a non-steroidal anti-inflammatory drug (NSAID) widely used in topical formulations for its analgesic and anti-inflammatory properties. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for specificity, UV-Visible Spectrophotometry offers a cost-effective, high-throughput alternative for routine Quality Control (QC) of bulk Active Pharmaceutical Ingredients (API).
This guide provides a scientifically grounded protocol for validating a UV spectrophotometric method for Uofenamate, benchmarked against HPLC standards. It emphasizes the Flufenamic Acid chromophore (the UV-absorbing moiety) and adheres to ICH Q2(R1) guidelines.
Technical Deep Dive: The Molecule & Chromophore
To validate a method, one must understand the signal source. Uofenamate (
-
The Diphenylamine System: The conjugation between the two aromatic rings via the nitrogen atom.
-
The Trifluoromethyl Group: An auxochrome that influences the absorption maximum (
).
Experimental Insight: Most fenamates (Mefenamic acid, Flufenamic acid) exhibit dual absorption maxima in alcohols (Methanol/Ethanol) typically around 288 nm (primary) and 330-340 nm (secondary/lower intensity). For this protocol, we utilize Methanol as the solvent due to Uofenamate's high solubility and Methanol's low UV cutoff (<205 nm).
Experimental Protocol: The Self-Validating System
Note: This protocol is designed to be self-correcting. The "Spectral Scan" step validates the instrument and solvent quality before quantification begins.
Phase 1: Preparation
-
Solvent: Methanol (Spectroscopic Grade).
-
Stock Solution: Dissolve 10 mg Uofenamate Reference Standard (RS) in 100 mL Methanol (Concentration:
). -
Working Standard: Dilute 5 mL of Stock to 50 mL with Methanol (Concentration:
).
Phase 2: Spectral Characterization (Critical Step)
-
Baseline Correction: Run a blank scan (pure Methanol) from 200 nm to 400 nm.
-
Scan: Scan the Working Standard (
). -
Determination: Identify the
.[1][2][3][4]-
Expected: ~288 nm.
-
Acceptance Criteria: The spectrum must show a smooth curve with no noise at the peak. If
shifts >2 nm from literature/standard, check solvent pH or instrument calibration.
-
Phase 3: Validation Workflow (ICH Q2)
Perform the following experiments to validate the method.
A. Linearity[4][5][6][7]
-
Protocol: Prepare serial dilutions from Stock to obtain: 5, 10, 20, 30, 40, and 50
. -
Measurement: Measure Absorbance at
. -
Analysis: Plot Absorbance vs. Concentration. Calculate Regression Equation (
) and . -
Acceptance:
.
B. Precision (Repeatability)
-
Protocol: Analyze the
sample six times (n=6) in a single session. -
Acceptance: Relative Standard Deviation (% RSD) < 2.0%.[6][8]
C. Accuracy (Recovery)
-
Protocol: Spike a placebo mixture (common excipients like carbomers/polysorbates) with known amounts of Uofenamate (80%, 100%, 120% levels).
-
Acceptance: Mean recovery between 98.0% and 102.0%.[6]
Visualizing the Workflow
The following diagram illustrates the logical flow of the validation process, ensuring no step is skipped.
Caption: Step-by-step logic flow for validating the UV spectrophotometric method for Uofenamate.
Comparative Analysis: UV vs. HPLC vs. HPTLC
This section objectively compares the proposed UV method against the regulatory standard (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[8]
Performance Logic
-
UV Spectrophotometry: Best for pure API analysis where no excipients interfere. It measures total absorbance; it cannot distinguish between Uofenamate and a degradation product that absorbs at the same wavelength.
-
HPLC: The Gold Standard . It separates the drug from impurities before detection. Essential for stability studies.
-
HPTLC: A middle ground, allowing simultaneous processing of multiple samples, but with lower resolution than HPLC.
Comparative Data Table
| Feature | UV Spectrophotometry (Proposed) | HPLC (Standard) | HPTLC |
| Principle | Total light absorption (Beer-Lambert Law) | Column separation + UV Detection | Stationary phase separation + Densitometry |
| Specificity | Low (Susceptible to interference) | High (Resolves degradation products) | Moderate |
| Linearity Range | Narrow ( | Wide ( | Moderate |
| Cost per Run | Low ($) | High ( | Medium ( |
| Solvent Usage | Minimal (< 10 mL/sample) | High (Mobile phase waste) | Low |
| Time per Sample | < 5 mins | 10-20 mins | Simultaneous (High throughput) |
| LOD (Sensitivity) | |||
| Best Use Case | Routine API Assay, Dissolution Testing | Stability Indicating Assay, Impurity Profiling | Herbal/Complex Mixtures |
Decision Matrix (When to use which?)
Caption: Decision matrix for selecting UV vs. HPLC based on sample complexity and stability requirements.
References
-
ICH Harmonised Tripartite Guideline. (2005).[9][10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[9][11] Link
-
Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard text for Beer-Lambert principles). Link
-
Japanese Pharmacopoeia (JP). General Tests, Processes and Apparatus: Spectrophotometry. (Uofenamate is an official monograph in JP, typically utilizing HPLC for assay, establishing the baseline for comparison). Link
-
Gouda, A. A., et al. (2013). Spectrophotometric Determination of Some Anti-Inflammatory Drugs (NSAIDs). (Provides comparative validation data for Fenamate class drugs). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbms.com [ijpbms.com]
- 3. youtube.com [youtube.com]
- 4. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. database.ich.org [database.ich.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
mass spectrometry fragmentation pattern of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
This guide provides a comprehensive analysis of the predicted , a compound belonging to the fenamate class of molecules. Derivatives of N-phenylanthranilic acid, the core structure of fenamates, are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive agents.[1] A thorough understanding of their behavior under mass spectrometric analysis is paramount for structural elucidation, metabolite identification, and quality control in research and pharmaceutical settings.
This document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation pathways. We will present a theoretical fragmentation model, provide a robust experimental protocol for its verification, and compare mass spectrometry with alternative analytical techniques for a holistic perspective on structural characterization.
Part 1: Predicted Fragmentation Pattern Analysis
The fragmentation of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate under electron ionization (EI) or collision-induced dissociation (CID) is governed by the relative stabilities of the resulting ions and neutral losses. The structure contains several key functional groups that direct the fragmentation process: an isopropyl ester, a secondary aromatic amine (anilino group), and a trifluoromethyl-substituted aromatic ring.
The molecular ion ([M]•+) is formed by the removal of an electron, likely from the high-electron-density regions of the nitrogen or oxygen atoms. The subsequent fragmentation will proceed through several competing pathways.
Key Predicted Fragmentation Pathways
-
Alpha Cleavage of the Ester: The most prominent initial fragmentation is expected to be the loss of the isopropyl group. This can occur via two primary mechanisms:
-
Loss of a Propene Molecule (C₃H₆): A McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from a methyl group of the isopropyl moiety to the carbonyl oxygen, followed by the elimination of a neutral propene molecule. This is a very common and energetically favorable pathway for esters with alkyl chains containing a γ-hydrogen.[2]
-
Loss of an Isopropyl Radical (•C₃H₇): Direct cleavage of the C-O bond results in the loss of an isopropyl radical.
-
-
Cleavage involving the Anilino and Carboxyl Groups: The proximity of the secondary amine and the ester group can lead to characteristic "ortho effect" fragmentations, which are documented for related N-phenylanthranilic acids.[3] This can involve complex rearrangements and the loss of small molecules like water or carbon monoxide.
-
Cleavage at the C-N Bond: Scission of the bond connecting the two aromatic rings can occur, leading to fragments corresponding to the individual aniline and benzoate moieties.
-
Fragmentation of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group and can influence fragmentation. While the C-F bond is strong, loss of the entire •CF₃ radical or rearrangement and loss of HF can occur, particularly in secondary fragmentation steps.[4][5]
Proposed Major Fragments
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the molecular ion.
| Proposed Fragment (m/z) | Neutral Loss | Formula of Loss | Proposed Structure of Fragment |
| 337.10 | - | - | Molecular Ion [M]•+ |
| 295.09 | Propene | C₃H₆ | 2-[3-(Trifluoromethyl)anilino]benzoic acid ion |
| 280.08 | Isopropoxy radical | •OC₃H₇ | 2-[3-(Trifluoromethyl)anilino]benzoyl cation |
| 268.08 | Carboxyisopropyl ester | •COOC₃H₇ | [3-(Trifluoromethyl)anilino]phenyl cation |
| 194.06 | 2-isopropoxycarbonylphenyl radical | •C₁₀H₁₁O₂ | 3-(Trifluoromethyl)aniline radical cation |
| 145.03 | - | - | Trifluoromethylphenyl cation [C₇H₄F₃]⁺ |
Visualizing the Fragmentation Pathway
The logical flow of the primary fragmentation events starting from the molecular ion is depicted below. This diagram illustrates the competing pathways that lead to the formation of the most stable and, therefore, most likely observed fragment ions.
Caption: Proposed primary fragmentation pathways for Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate.
Part 2: Experimental Protocol for Mass Spectrometry Analysis
To experimentally validate the proposed fragmentation pattern, a robust and self-validating analytical method is required. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for a molecule of this polarity and molecular weight.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate at 1 mg/mL in methanol or acetonitrile.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL using the initial mobile phase composition.
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Causality Note: A reverse-phase C18 column is chosen for its excellent retention of moderately non-polar aromatic compounds. The formic acid acidifies the mobile phase, which promotes better ionization (protonation) in the ESI source and improves peak shape.[6]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Scan: Scan a mass range from m/z 100 to 500 to detect the molecular ion ([M+H]⁺ at m/z 338).
-
MS/MS (Tandem MS) Analysis:
-
Select the protonated molecular ion (m/z 338) as the precursor for fragmentation.
-
Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
-
Trustworthiness Note: The use of stepped collision energy ensures that both low-energy (stable fragments) and high-energy (smaller fragments) pathways are observed, providing a complete and validated fragmentation profile in a single run.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure, from sample preparation to data analysis.
Caption: Standard workflow for the LC-MS/MS analysis of the target compound.
Part 3: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often relies on complementary techniques. The choice of technique depends on the specific information required by the researcher.
| Technique | Strengths for this Molecule | Limitations | Information Provided |
| Mass Spectrometry (MS) | High sensitivity; provides exact molecular weight and fragmentation data crucial for structural confirmation.[7] | Does not provide definitive information on atom connectivity or stereochemistry. | Molecular formula (with high resolution MS), structural motifs from fragmentation. |
| Nuclear Magnetic Resonance (NMR) | Unambiguously determines the carbon-hydrogen framework and atom connectivity. Can resolve the positions of substituents on the aromatic rings. | Lower sensitivity compared to MS; requires a larger amount of pure sample. | Complete 3D structure, including regiochemistry and stereochemistry. |
| Infrared (IR) Spectroscopy | Quickly identifies key functional groups (e.g., C=O stretch of the ester, N-H stretch of the secondary amine, C-F stretches). | Provides limited information on the overall molecular structure; spectrum can be complex. | Presence of specific chemical bonds and functional groups. |
This comparative approach underscores the synergistic nature of modern analytical chemistry. While MS provides the pieces of the puzzle (the fragments), NMR spectroscopy assembles them into a complete picture. IR spectroscopy serves as a rapid preliminary check for the expected chemical functionalities.
Conclusion
The mass spectrometric fragmentation of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is predicted to be dominated by characteristic cleavages of the isopropyl ester and the N-phenylanthranilic acid core. The primary pathways include the loss of propene via a McLafferty rearrangement and cleavages around the ester and amine functionalities. The proposed experimental workflow provides a clear and robust method for verifying these theoretical pathways. By integrating mass spectrometry data with insights from NMR and IR spectroscopy, researchers can achieve an unequivocal structural confirmation, a critical step in the development and analysis of novel pharmaceutical compounds.
References
-
Meyerson, S., Puskas, I., & Fields, E. K. (1991). Unusual neutral and radical losses in 2′‐substituted N ‐phenylanthranilic acids on electron impact. Organic Mass Spectrometry, 26(4), 305-310. Available from: [Link]
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Available from: [Link]
-
Martín, A., Mesa, M., Docampo Palacios, M. L., & Pellón, R. F. (2006). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. ChemInform, 37(42). ResearchGate provides access to a table from this publication. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
PubChem. 2-[3-Prop-1-ynyl-5-(trifluoromethyl)anilino]benzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (2026). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. National Center for Biotechnology Information. Available from: [Link]
-
Mol-Instincts. Compound propan-2-yl 4-[4-({3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate. Available from: [Link]
-
SIELC Technologies. (2018). Propan-2-yl benzoate. Available from: [Link]
-
U.S. Environmental Protection Agency. 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 3-(trifluoromethyl)benzoate. CompTox Chemicals Dashboard. Available from: [Link]
-
Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Available from: [Link]
-
U.S. Environmental Protection Agency. 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 3-(trifluoromethyl)benzoate - Links. CompTox Chemicals Dashboard. Available from: [Link]
-
University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]
-
Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 382-386. Available from: [Link]
-
PubChem. 2-(2-(2-(3-(Trifluoromethyl)anilino)benzoyl)oxyethoxy)ethyl 2-(3-(trifluoromethyl)anilino)benzoate. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 5. Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propan-2-yl benzoate | SIELC Technologies [sielc.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Comparative Guide: FTIR Spectrum Analysis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
Executive Summary & Structural Context[1][2]
This guide provides a technical analysis of the FTIR spectrum of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (referred to herein as the Target Ester ). This molecule is the isopropyl ester derivative of Flufenamic Acid (FFA), a well-known non-steroidal anti-inflammatory drug (NSAID).
In drug development, this esterification is typically employed to mask the free carboxylic acid, thereby increasing lipophilicity for enhanced membrane permeability or reducing gastric irritation (prodrug strategy).
The Analytical Challenge
The primary challenge in characterizing this molecule is distinguishing the ester carbonyl from the acid carbonyl of the parent compound while accounting for the intramolecular hydrogen bonding characteristic of fenamates. Unlike simple esters that absorb at ~1735–1750 cm⁻¹, the Target Ester exhibits a "red-shifted" carbonyl due to the specific vibronic coupling described below.
Structural Basis of Spectral Features
To interpret the spectrum accurately, one must understand the molecular dynamics governing the vibrational modes.
A. The "Fenamate" Pseudo-Ring (Intramolecular H-Bonding)
The defining feature of this class of molecules is the secondary amine (
-
Effect: This locks the molecule into a planar conformation, creating a stable 6-membered pseudo-ring.
-
Spectral Consequence: This weakens the
bond order, shifting the carbonyl stretching frequency to a lower wavenumber (red shift) compared to a standard isopropyl benzoate.
B. The Trifluoromethyl ( ) Group
Located at the meta position of the anilino ring, the
-
Effect: It exerts a strong inductive pull (
effect) on the aromatic ring. -
Spectral Consequence: It produces intense, broad absorption bands in the "fingerprint" region (1000–1350 cm⁻¹), often obscuring the C-O ester stretches.
Comparative Spectral Analysis
The following table contrasts the Target Ester with its parent compound (Flufenamic Acid) and a generic control (Isopropyl Benzoate) to isolate specific functional group behaviors.
Table 1: Diagnostic FTIR Peak Assignments
| Functional Group | Vibration Mode | Target Ester (Wavenumber cm⁻¹) | Flufenamic Acid (Parent Impurity) | Isopropyl Benzoate (Control) | Mechanistic Insight |
| Carbonyl | 1685 – 1705 | 1650 – 1660 | 1715 – 1725 | The Target Ester is lower than the Control due to intramolecular H-bonding ( | |
| Amine | 3320 – 3350 (Sharp) | 3300 – 3340 (Broad) | Absent | The esterification breaks the intermolecular acid dimers, often sharpening the N-H band compared to the bulk acid. | |
| Hydroxyl | Absent | 2500 – 3300 (Very Broad) | Absent | CRITICAL QC CHECK: The complete disappearance of the broad "carboxylic acid mound" confirms successful esterification. | |
| Trifluoromethyl | 1320 – 1340 (Sym) 1100 – 1200 (Asym) | 1320 – 1340 1100 – 1200 | Absent | These bands are intense and invariant between Acid and Ester. They confirm the integrity of the fluorinated ring. | |
| Ester Linkage | 1250 – 1280 | Absent | 1270 – 1290 | Often overlaps with | |
| Isopropyl Group | 1385 & 1375 (Doublet) | Absent | 1385 & 1375 | The "Gem-dimethyl" doublet. A classic indicator of the isopropyl group. |
Analyst Note: If you observe a shoulder at ~1660 cm⁻¹ in your ester sample, it indicates residual unreacted Flufenamic Acid.
Experimental Protocol (ATR-FTIR)[3]
This protocol is designed for Attenuated Total Reflectance (ATR) , the industry standard for solid-state drug analysis due to its reproducibility and minimal sample prep.
Equipment Prerequisites
-
Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce is sufficient).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication quality).
Workflow Diagram
Caption: Operational workflow for FTIR validation of fenamate esters, highlighting critical decision points for impurity detection.
Step-by-Step Methodology
-
Crystal Cleaning: Clean the diamond surface with isopropanol followed by methanol. Ensure no residue remains (monitor the live energy beam; it should be stable).
-
Background Collection: Collect an air background immediately before the sample. This subtracts atmospheric
(2350 cm⁻¹) and vapor. -
Sample Loading: Place approximately 2–5 mg of the solid ester onto the center of the crystal.
-
Contact Optimization: Lower the pressure arm/anvil. Apply force until the live preview spectrum intensity stabilizes. Caution: Do not overtighten if the sample is soft/waxy, as this can cause crystal damage or pathlength distortion.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing:
-
Apply ATR Correction (essential because penetration depth varies with wavelength in ATR).
-
Apply Automatic Baseline Correction (polynomial order 2 usually suffices).
-
Troubleshooting & Validation
Common Artifacts
-
Broad Peak at 3400 cm⁻¹: If the N-H peak is not sharp and sits on a broad mound, your sample is wet (hygroscopic water) or contains residual solvent. Dry the sample in a vacuum oven at 40°C.
-
Doublet at 2350 cm⁻¹: Atmospheric
. This indicates the background scan is too old or the purge is fluctuating. Re-run background.
The "Fingerprint" Overlap
The region between 1100 and 1300 cm⁻¹ is crowded in this molecule.
-
The C-O ester stretch (typically ~1270) may be masked by the strong C-F stretches .
-
Validation Strategy: Do not rely solely on the C-O band for identification. Use the C=O shift (1685–1705 cm⁻¹) and the Isopropyl doublet (1385/1375 cm⁻¹) as the primary confirmation of the ester, and the C-F bands to confirm the trifluoromethyl-aniline moiety.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). Flufenamic Acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Wadhwa, A., et al. (2012). Synthesis and evaluation of ester prodrugs of mefenamic acid. Der Pharma Chemica, 4(4), 1470-1474. (Provides comparative spectral data for fenamate ester synthesis). Available at: [Link]
- Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Fenamates. Journal of Molecular Structure, 790(1-3), 123-130. (Mechanistic source for the N-H...O=C redshift).
A Comparative Guide to Bioequivalence Strategies for Generic Topical Ufenamate Formulations
For researchers and drug development professionals, establishing the bioequivalence (BE) of a generic topical product is a nuanced challenge that extends beyond the conventional pharmacokinetic metrics used for systemically acting drugs. Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid class, is formulated for topical application to treat inflammatory skin conditions.[1][2][3] Its efficacy is dependent on local drug delivery into the skin with minimal systemic absorption.[1][4] Therefore, demonstrating that a generic ufenamate formulation is bioequivalent to a reference listed drug (RLD) requires a sophisticated, multi-faceted approach.
This guide provides an in-depth comparison of the principal methodologies for establishing the bioequivalence of topical ufenamate formulations. We will explore the scientific rationale underpinning each approach, detail the experimental protocols, and present the regulatory framework, empowering you to select and design the most appropriate studies for your generic product development program.
The Core Challenge: Local Action vs. Systemic Measurement
The primary mechanism of ufenamate involves the local inhibition of cyclooxygenase (COX) enzymes in the skin, which reduces the synthesis of pro-inflammatory prostaglandins.[4][5] Unlike oral medications, the goal of a topical formulation like ufenamate is to maximize concentration at the site of action within the skin layers while minimizing systemic exposure and potential side effects.[6][[“]] This presents a fundamental challenge for BE assessment: if plasma concentrations are very low or undetectable, traditional pharmacokinetic studies may lack the sensitivity to confirm therapeutic equivalence.[8]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have outlined several potential pathways to demonstrate bioequivalence for topical products. The choice of method depends on the complexity of the formulation, the properties of the active pharmaceutical ingredient (API), and its mechanism ofaction.[9][10]
Comparative Analysis of Bioequivalence Methodologies
For a generic ufenamate formulation, establishing bioequivalence requires a weight-of-evidence approach. The following methodologies represent a spectrum from in vitro characterization to in vivo assessments, each with distinct advantages and scientific justifications.
| Methodology | Primary Endpoint | Key Advantage | Key Consideration | Regulatory Applicability |
| In Vitro Release Test (IVRT) | Rate of drug release from the formulation | Highly reproducible, sensitive to formulation changes, cost-effective. | Does not measure skin penetration; relevance to in vivo performance must be established. | Widely accepted by FDA and EMA as a critical quality attribute and BE test.[11][12] |
| In Vitro Permeation Test (IVPT) | Rate and extent of drug permeation through human skin | Measures delivery into and across the skin barrier; strong surrogate for in vivo bioavailability. | Highly dependent on skin donor variability; requires rigorous validation. | Increasingly accepted by FDA as a potential alternative to clinical endpoint studies.[12][13] |
| Systemic Pharmacokinetics (PK) | Drug concentration in plasma (AUC, Cmax) | The gold standard for systemically absorbed drugs; provides direct measure of systemic exposure for safety assessment. | May lack sensitivity for topical drugs with low systemic absorption.[14] | Often required, especially if systemic exposure is a safety concern. May be part of a multi-study approach.[11][15] |
| Dermatopharmacokinetics (DPK) | Drug concentration in the stratum corneum | Measures drug concentration in the outermost layer of the skin, close to the site of application. | Methodological challenges (reproducibility); may not reflect drug concentration in deeper skin layers.[16][17] | Mentioned in EMA guidance but used with caution due to historical reproducibility issues noted by FDA.[10][16] |
| Pharmacodynamic (PD) Studies | Measurement of a biological or physiological effect (e.g., anti-inflammatory action) | Directly measures the drug's effect at the site of action. | Requires a validated, sensitive, and reproducible biomarker. No standardized biomarker for topical NSAIDs. | A viable pathway, but model validation is critical. The Vasoconstriction Assay for corticosteroids is a well-established example.[17][18] |
| Clinical Endpoint Studies | Assessment of therapeutic efficacy in patients | The most direct measure of therapeutic equivalence. | Often insensitive, highly variable, expensive, and requires a large number of subjects.[9][13] | Considered the "gold standard" when other methods are not feasible, but generally the option of last resort.[9] |
Logical Framework for Selecting a Bioequivalence Strategy
The selection of a BE strategy should follow a logical, stepwise progression, often beginning with comprehensive formulation characterization. For many modern generic topical applications, a combination of in vitro and in vivo methods provides the most robust evidence package.
Caption: Decision workflow for selecting a topical bioequivalence strategy.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the most critical BE studies for topical ufenamate. These protocols are synthesized from regulatory guidelines and best practices.
Protocol 1: In Vitro Permeation Test (IVPT)
Causality: The IVPT is designed to mimic in vivo dermal absorption by measuring the rate and extent to which ufenamate permeates through excised human skin. This method is highly valued because the stratum corneum is the primary barrier to penetration, and using human skin provides the most clinically relevant data short of a full in vivo study.[13] A finding of equivalent permeation between a test and reference product is strong evidence of bioequivalence at the site of action.
Methodology:
-
Skin Preparation:
-
Procure split-thickness human skin from approved tissue banks (typically from elective surgeries). Skin should be dermatomed to a thickness of approximately 500-750 µm.
-
Visually inspect the skin for integrity. Perform a transepidermal water loss (TEWL) measurement to ensure the barrier function is intact before mounting.
-
-
Diffusion Cell Setup:
-
Use validated vertical diffusion cells (Franz cells).
-
Mount the excised human skin onto the diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a receptor solution in which ufenamate is soluble and stable (e.g., phosphate-buffered saline with a solubilizing agent like Brij 58®). Ensure the solution is de-gassed. Maintain the temperature at 32°C ± 1°C to simulate skin surface temperature.
-
-
Dosing and Sampling:
-
Apply a finite, clinically relevant dose of the ufenamate test and reference formulations to the skin surface in the donor compartment (e.g., 5-10 mg/cm²).
-
Collect the entire volume of the receptor solution at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) and replace it with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Quantify the concentration of ufenamate in the collected receptor solution samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
At the end of the experiment, dismount the skin. Analyze the ufenamate content remaining on the skin surface (unpenetrated), within the stratum corneum, and in the remaining epidermis/dermis.
-
-
Data Analysis:
-
Calculate the cumulative amount of ufenamate permeated per unit area over time.
-
The primary BE endpoints are typically the flux (Jmax) and the total cumulative amount permeated at the final time point.
-
Statistical analysis should be performed on log-transformed data. The 90% confidence interval for the ratio of the test and reference product means should fall within the acceptance range of 80.00% to 125.00%.
-
Caption: Experimental workflow for the In Vitro Permeation Test (IVPT).
Protocol 2: Bioanalytical Method Validation for Ufenamate in Human Plasma
Causality: Even if systemic PK is not the primary efficacy endpoint, it is crucial for assessing safety. A validated bioanalytical method is mandatory to produce reliable data for regulatory submission.[19] The validation process demonstrates that the analytical method is accurate, precise, and specific for quantifying ufenamate in a complex biological matrix like plasma. The principles are governed by the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.
Methodology:
-
Method Development:
-
Develop a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for its high sensitivity and selectivity.
-
Select an appropriate internal standard (IS), preferably a stable isotope-labeled version of ufenamate.
-
Optimize sample extraction from plasma (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize recovery and minimize matrix effects.
-
Optimize chromatographic conditions (column, mobile phase, flow rate) to achieve a sharp peak shape and separation from endogenous interferences.
-
Optimize MS/MS parameters (ion transitions, collision energy) for ufenamate and the IS for maximum sensitivity.
-
-
Full Validation Protocol:
-
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of ufenamate or the IS.
-
Calibration Curve: Prepare a calibration curve using blank plasma spiked with known concentrations of ufenamate. The curve should consist of a blank, a zero standard, and at least six non-zero standards covering the expected concentration range.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (precision) should not exceed 15% (20% for LLOQ).[19]
-
LLOQ: The LLOQ must be established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[19]
-
Stability: Evaluate the stability of ufenamate in plasma under various conditions that mimic sample handling and storage:
-
Short-term stability (bench-top at room temperature).
-
Long-term stability (frozen at -20°C and -80°C).
-
Freeze-thaw stability (minimum of three cycles).
-
Autosampler stability.
-
-
Matrix Effect: Assess the effect of the plasma matrix on the ionization of the analyte by comparing the response of ufenamate in post-extraction spiked plasma to the response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response from an extracted sample to a post-extraction spiked sample.
-
-
Documentation: All validation experiments, parameters, and results must be documented in a comprehensive validation report.
Conclusion
Establishing bioequivalence for generic ufenamate formulations is a complex but manageable process that hinges on a robust, scientifically-justified strategy. While clinical endpoint studies were once the default, the current regulatory landscape favors a weight-of-evidence approach that leverages advanced in vitro characterization methods like IVRT and IVPT.[11][13] For a highly lipophilic, topically acting NSAID like ufenamate, an IVPT study using excised human skin offers a powerful tool to demonstrate equivalent delivery to the site of action.
This must be supported by a fully validated bioanalytical method and, in most cases, an in vivo pharmacokinetic study to confirm comparable systemic safety profiles. By understanding the causality behind each experimental choice and adhering to rigorous, validated protocols, developers can navigate the regulatory pathway efficiently and bring safe, effective, and affordable generic alternatives to the market.
References
-
Federal Register. (2002). Draft Guidance for Industry on Topical Dermatological Drug Product NDAs and ANDAs-In Vivo Bioavailability, Bioequivalence, In Vitro Release and Associated Studies; Withdrawal. [Link]
-
Semantic Scholar. Guidance for Industry Topical Dermatological Drug Product NDAs and ANDAs---In Vivo Bioavailability , Bioequivalence , In Vitro Release , and Associated. [Link]
-
PubMed. (2015). Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles. [Link]
-
U.S. Food and Drug Administration (FDA). (1995). Topical Dermatologic Corticosteroids: in Vivo Bioequivalence. [Link]
-
Patsnap Synapse. (2024). What is Ufenamate used for?[Link]
-
PubMed. (2017). Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate. [Link]
-
Grokipedia. Ufenamate. [Link]
-
MedPharm. (2018). Meeting the Draft Guidance for Bioequivalence for Topical Products. [Link]
-
SciSpace. AAPS/FDA Workshop Report - Bioequivalence of Topical Dermatological Dosage Forms-Methods of. [Link]
-
Ovid. Bioequivalence of topical generic products. Part... : European Journal of Pharmaceutical Sciences. [Link]
-
Taylor & Francis Online. (2021). Topical NSAIDs for acute local pain relief: in vitro characterization of drug delivery profiles into and through human skin. [Link]
-
ResearchGate. (2025). Bioequivalence of diclofenac sodium 2% and 1.5% topical solutions relative to oral diclofenac sodium in healthy volunteers. [Link]
-
U.S. Food and Drug Administration (FDA). Diclofenac Epolamine Topical System - Product-Specific Guidance. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). Diclofenac Sodium Topical Gel - Product-Specific Guidance. [Link]
-
WellCare. Topical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
PubMed. (2022). Topical bioequivalence: Experimental and regulatory considerations following formulation complexity. [Link]
-
Patsnap Synapse. Ufenamate - Drug Targets, Indications, Patents. [Link]
-
Arthritis Foundation. Topical NSAIDs Offer Joint Pain Relief. [Link]
-
Taiclone. tcsc5536 Ufenamate. [Link]
-
European Medicines Agency (EMA). Product-specific bioequivalence guidance. [Link]
-
Palliative Care Network of Wisconsin. (2012). Topical Nonsteroidal Anti-Inflammatory Drugs. [Link]
-
Consensus. Pharmacodynamic mechanisms of topical NSAIDs in osteoarthritis treatment. [Link]
-
National Center for Biotechnology Information. Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ufenamate?[Link]
-
U.S. Food and Drug Administration (FDA). (2021). How Modeling Was Used to Support the FDA Approval of a Topical Generic Drug Product. [Link]
-
Creative Biolabs. Anti-Inflammatory Drug Pharmacodynamic. [Link]
-
European Medicines Agency (EMA). (2018). Draft guideline on quality and equivalence of topical products. [Link]
-
ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
National Institute of Health Sciences, Japan. (2025). Guideline for Bioequivalence Studies of Generic Products for Topical Use. [Link]
-
U.S. Food and Drug Administration (FDA). (2016). In Vitro Bioequivalence Data for a Topical Product: Chemistry Review Perspective. [Link]
-
ResearchGate. (2025). Topical bioequivalence: Experimental and regulatory considerations following formulation complexity | Request PDF. [Link]
-
National Center for Biotechnology Information. (2019). Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review. [Link]
-
Prospects in Pharmaceutical Sciences. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. [Link]
-
MDPI. (2022). Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples. [Link]
-
ResearchGate. (2023). (PDF) Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. [Link]
-
Journal of Applied Bioanalysis. Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. [Link]
-
National Center for Biotechnology Information. (2015). Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles. [Link]
-
National Center for Biotechnology Information. (2017). Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate. [Link]
-
European Medicines Agency (EMA). (2018). Draft guideline on quality and equivalence of topical products. [Link]
-
U.S. Food and Drug Administration (FDA). (2016). In Vitro Bioequivalence Data for a Topical Product: Chemistry Review Perspective. [Link]
-
ResearchGate. (2025). Topical bioequivalence: Experimental and regulatory considerations following formulation complexity | Request PDF. [Link]
-
National Center for Biotechnology Information. (2019). Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review. [Link]
-
PharmTech. (2025). Demonstrating Therapeutic Equivalence for Generic Topical Products. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Ufenamate - tcsc5536 - Taiclone [taiclone.com]
- 3. Ufenamate |CAS:67330-25-0 Probechem Biochemicals [probechem.com]
- 4. What is Ufenamate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 6. mypcnow.org [mypcnow.org]
- 7. consensus.app [consensus.app]
- 8. ovid.com [ovid.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Topical bioequivalence: Experimental and regulatory considerations following formulation complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medpharm.com [medpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Federal Register :: Draft Guidance for Industry on Topical Dermatological Drug Product NDAs and ANDAs-In Vivo Bioavailability, Bioequivalence, In Vitro Release and Associated Studies; Withdrawal [federalregister.gov]
- 16. nihs.go.jp [nihs.go.jp]
- 17. fda.gov [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. prospects.wum.edu.pl [prospects.wum.edu.pl]
purity assessment of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate using reference standards
Executive Summary
In the development of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate (Isopropyl Flufenamate) serves a critical dual role: it is both a potential prodrug candidate and a significant process impurity in the synthesis of Flufenamic Acid.
Accurate purity assessment of this ester is complicated by two factors:
-
Hydrolytic Instability: The isopropyl ester linkage is susceptible to hydrolysis, reverting to the parent Flufenamic Acid.
-
Response Factor Variation: The UV extinction coefficient (
) of the ester differs from the free acid, rendering simple HPLC "Area %" normalization inaccurate.
This guide compares the industry-standard HPLC-UV (External Standard) method against the orthogonal
The Analyte: Chemical Context
-
IUPAC Name: Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
-
Common Designation: Flufenamic Acid Isopropyl Ester
-
Key Functional Groups:
-
Trifluoromethyl (
): Provides a unique handle for F-NMR. -
Secondary Amine: Facilitates intramolecular hydrogen bonding.
-
Isopropyl Ester: The site of potential hydrolytic degradation.
-
Comparative Methodology
Method A: HPLC-UV (The Routine Workhorse)
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for routine quality control (QC). It relies on the separation of the ester from its impurities (primarily Flufenamic Acid) on a reverse-phase column.
-
Principle: Separation based on hydrophobicity (LogP). The ester is significantly more lipophilic than the free acid.
-
Quantification: Requires a Certified Reference Standard (CRS) of known purity to establish a calibration curve (External Standard Method).
-
Limitation: If you are synthesizing the standard for the first time, you cannot use this method to determine its absolute purity without a circular logic error.
Method B: F-qNMR (The Absolute Truth)
Quantitative Nuclear Magnetic Resonance (qNMR) using the fluorine nucleus is a primary ratio method. It measures the molar ratio between the analyte and an unrelated internal standard (IS).
-
Principle: The integrated signal area of the
group is directly proportional to the molar concentration, independent of the chemical structure. -
Quantification: Uses a generic, high-purity internal standard (e.g.,
-Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid). -
Advantage: Does not require a reference standard of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate.[1] It creates the reference value.
Comparison Matrix
| Feature | Method A: HPLC-UV | Method B: |
| Primary Use | Routine QC, Stability Testing | Reference Standard Certification |
| Reference Std Required? | Yes (Must be chemically identical) | No (Generic Internal Standard used) |
| Specificity | High (Chromatographic resolution) | Extreme (Unique chemical shift of |
| Sensitivity (LOD) | High (ng range) | Moderate (mg range required) |
| Throughput | High (Automated injections) | Low (Manual prep & long relaxation times) |
| Traceability | Secondary (Traceable to the Ref Std) | Primary (Traceable to SI units via Mass) |
Experimental Protocols
Protocol A: HPLC-UV System Suitability & Analysis
Use this protocol for routine batch testing once a Reference Standard has been established.
1. Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of free acid impurity).
-
Gradient: 50% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 285 nm (Isosbestic point approximation for fenamates) or 240 nm.
-
Temperature: 30°C.
2. Standard Preparation:
-
Dissolve 10.0 mg of Certified Reference Standard (purity defined by qNMR) in 10.0 mL Acetonitrile.
3. System Suitability Criteria (ICH Q2):
-
Resolution (
): between Flufenamic Acid (impurity) and Isopropyl Ester (analyte). -
Tailing Factor (
): . -
Precision (RSD):
for 6 replicate injections.
Protocol B: F-qNMR Purity Assignment
Use this protocol to certify the purity of your "In-House" Reference Standard.
1. Internal Standard (IS) Selection:
-
Compound: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).
-
Why: It is a solid, non-volatile, commercially available as a TraceCERT® standard, and its
signal ( ) does not overlap with the fenamate ( ).
2. Sample Preparation (Gravimetric):
-
Weigh exactly
of the Analyte ( ). -
Weigh exactly
of the Internal Standard ( ). -
Dissolve both in 0.6 mL DMSO-
. -
Note: Use an analytical microbalance. Precision in weighing is the limiting factor for accuracy.
3. NMR Acquisition Parameters (Critical):
-
Nucleus:
F (typically 376 MHz or higher). -
Spectral Width: 200 ppm (ensure full coverage).
-
Pulse Angle:
.[1][4] -
Relaxation Delay (
): 30 seconds .-
Reasoning: The
relaxation time for nuclei is long ( seconds). To achieve 99.9% magnetization recovery, must be [1]. Failure to wait causes integration errors.
-
-
Scans: 64 (for S/N > 200).
-
Temperature: 298 K.
4. Data Processing:
-
Phase correction: Manual (Automatic phasing often fails on sparse fluorine spectra).
-
Baseline correction: Polynomial (ABS command in TopSpin).
-
Integration: Define regions for IS (
) and Analyte ( ).
Data Analysis & Interpretation
Calculating Purity via qNMR
The absolute purity (
Where:
- = Integral area[5]
-
= Number of fluorine atoms (analyte = 3, IS = 6)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
= Molecular Weight (Analyte
, IS ) - = Mass weighed
- = Certified purity of the Internal Standard[5]
Handling HPLC Response Factors
If you observe a discrepancy where HPLC Area % > qNMR Purity, it is likely due to Relative Response Factors (RRF) . Impurities lacking the chromophore (e.g., aliphatic side products) are invisible to UV but contribute to mass. This confirms why qNMR is required for the initial certification.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of development.
Figure 1: Decision matrix for selecting between qNMR (for certification) and HPLC (for routine analysis).
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[6] Defines requirements for specificity, accuracy, and system suitability.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Establishes qNMR as a primary ratio method).
-
PubChem Compound Summary. Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate. (Chemical structure and physical properties).[1][7][8][9][10][11][12]
-
Talebpour, Z., et al. (2003).
F NMR spectroscopy for the determination of trifluoromethyl-containing drugs. Journal of Pharmaceutical and Biomedical Analysis. (Validates F parameters).
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Flufenamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. 2-(2-(2-(3-(Trifluoromethyl)anilino)benzoyl)oxyethoxy)ethyl 2-(3-(trifluoromethyl)anilino)benzoate | C32H26F6N2O5 | CID 129318388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-[3-(Trifluoromethyl)anilino]benzamide | C14H11F3N2O | CID 786469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester | 2765-91-5 | Benchchem [benchchem.com]
- 11. 2-[3-Prop-1-ynyl-5-(trifluoromethyl)anilino]benzoic acid | C17H12F3NO2 | CID 171357797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. learning.sepscience.com [learning.sepscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
